methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-2H-triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(5(9)10-2)7-8-6-3/h1-2H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAFUZFURUTFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437876 | |
| Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60419-70-7 | |
| Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate: An In-depth Technical Guide
Introduction
Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile chemical handles it possesses and the established biological importance of the 1,2,3-triazole scaffold. This technical guide provides a comprehensive overview of the primary synthetic routes to this molecule, with a focus on detailed experimental protocols and the underlying chemical principles. The synthesis of substituted 1,2,3-triazoles is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[1] The regioselectivity of this reaction can be controlled by employing either copper or ruthenium catalysts, leading to the formation of 1,4- or 1,5-disubstituted triazoles, respectively.[1][2]
Primary Synthetic Pathway: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The most direct and regioselective route to this compound involves the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). This reaction typically yields the 1,5-disubstituted regioisomer, which, in the case of synthesizing an N-H triazole from a terminal alkyne and an azide source like sodium azide, corresponds to the desired 4,5-disubstituted pattern upon protonation.[1][3] The key starting materials for this synthesis are methyl 2-butynoate and a suitable azide source, such as sodium azide.
The overall transformation is depicted in the workflow below:
Caption: General workflow for the RuAAC synthesis of the target molecule.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via a ruthenium-catalyzed cycloaddition, adapted from procedures for similar 1,5-disubstituted triazoles.[3][4]
Materials:
-
Methyl 2-butynoate
-
Sodium azide (NaN₃)
-
[Cp*RuCl(PPh₃)₂] or a similar Ru(II) catalyst
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 1-5 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask. To this solution, add methyl 2-butynoate (1.0 eq.) followed by sodium azide (1.1-1.5 eq.).
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to a temperature between 80-110 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride to protonate the triazole ring and remove inorganic salts. The organic layer is then washed with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated in vacuo. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Alternative Synthetic Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While the RuAAC is the most direct route, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used and robust method for synthesizing 1,2,3-triazoles.[5][6] This reaction, however, typically yields the 1,4-disubstituted regioisomer.[7] To obtain the desired 4,5-substitution pattern using CuAAC, a different set of starting materials would be required, which is a less common approach for this specific target. For instance, one could envision a multi-step process involving a pre-functionalized azide or alkyne that directs the regioselectivity or allows for subsequent modification. However, for the direct construction of the target molecule, RuAAC remains the preferred method due to its predictable regiochemical outcome.
The general mechanism for CuAAC involves the formation of a copper acetylide intermediate which then reacts with the azide.[8]
Caption: Simplified signaling pathway for the CuAAC reaction.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of substituted 1,2,3-triazoles via cycloaddition reactions.
| Parameter | RuAAC for 1,5-Isomers | CuAAC for 1,4-Isomers |
| Catalyst | Ruthenium complexes (e.g., [Cp*RuCl(PPh₃)₂]) | Copper(I) salts (e.g., CuI, CuSO₄/NaAsc)[2] |
| Regioselectivity | 1,5-disubstituted (or 4,5- for N-H)[1] | 1,4-disubstituted[6] |
| Typical Solvents | Toluene, Dioxane, DMF | Water, t-BuOH/H₂O, DMF, DMSO[5] |
| Reaction Temperature | 60-110 °C | Room Temperature to 80 °C |
| Typical Yields | Good to excellent | High to quantitative |
| Functional Group Tolerance | Broad | Very Broad |
Spectroscopic Data for a Representative Analog (Methyl 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylate):
-
¹H NMR (600 MHz, CDCl₃) δ: 7.19 (dd, J = 8.6, 5.2 Hz, 1H), 7.09 (dd, J = 8.9, 1.8 Hz, 1H), 7.07 – 7.01 (m, 1H), 3.92 (d, J = 2.1 Hz, 3H), 2.34 (d, J = 1.9 Hz, 3H), 1.96 (s, 3H).[9]
-
¹³C NMR (151 MHz, CDCl₃) δ: 164.29, 162.62, 162.06, 140.02, 138.40 (d, J = 9.0 Hz), 136.07, 130.25 (d, J = 3.0 Hz), 129.08 (d, J = 9.5 Hz), 118.19 (d, J = 22.8 Hz), 114.21 (d, J = 23.1 Hz), 52.06, 17.40 (d, J = 1.0 Hz), 9.30.[9]
-
HRMS (m/z): [M + H]⁺ calculated for C₁₂H₁₃FN₃O₂: 250.0986, found: 250.0986.[9]
It is expected that the target N-H compound would exhibit a downfield, broad singlet in the ¹H NMR spectrum corresponding to the N-H proton.
The synthesis of this compound is most efficiently and regioselectively achieved through a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction between methyl 2-butynoate and sodium azide. This approach provides direct access to the desired 4,5-disubstituted triazole core. The detailed experimental protocol provided in this guide serves as a practical starting point for researchers. While the CuAAC reaction is a powerful tool for 1,4-disubstituted triazoles, its application to this specific target is less direct. The information and methodologies presented herein are intended to support further research and development in the fields of organic synthesis and medicinal chemistry.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
A Technical Guide to the Regioselective Synthesis of Substituted 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique chemical properties, including metabolic stability and capacity for hydrogen bonding. The advent of "click chemistry" has revolutionized the synthesis of these heterocycles, allowing for highly efficient and regioselective constructions. This guide provides an in-depth overview of the primary methods for the regioselective synthesis of substituted 1,2,3-triazoles, focusing on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,4-disubstituted isomers and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,5-disubstituted isomers. Furthermore, this guide explores methods for the synthesis of more complex 1,4,5-trisubstituted 1,2,3-triazoles.
Introduction to Azide-Alkyne Cycloaddition
The foundation for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1] However, this thermal reaction often requires harsh conditions and typically results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility.[1] The development of metal-catalyzed versions of this reaction has provided a solution to the problem of regioselectivity, with copper and ruthenium catalysts offering complementary control over the isomeric outcome.[2][3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, renowned for its reliability, high yields, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[4] The reaction is typically carried out using a Cu(I) source, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate.[2]
Mechanistic Pathway of CuAAC
The mechanism of the CuAAC reaction is understood to proceed through a stepwise pathway involving copper acetylide intermediates.[5] This contrasts with the concerted mechanism of the thermal Huisgen cycloaddition.
Quantitative Data for CuAAC Reactions
The following table summarizes representative examples of CuAAC reactions, highlighting the reaction conditions and yields for various substrates.
| Entry | Azide | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | Phenylacetylene | CuSO₄·5H₂O (1), Na-Asc (5) | t-BuOH/H₂O (1:1) | RT | 12 | 95 |
| 2 | Phenyl azide | 1-Octyne | CuI (5) | THF | RT | 8 | 92 |
| 3 | 1-Azido-4-methylbenzene | Propargyl alcohol | [Cu(PPh₃)₃Br] (2) | CH₂Cl₂ | RT | 6 | 98 |
| 4 | Ethyl 2-azidoacetate | 4-Ethynyltoluene | CuSO₄·5H₂O (10), Na-Asc (20) | DMF | 50 | 4 | 88 |
| 5 | 3-Azidopropan-1-ol | 1-Ethynyl-4-fluorobenzene | Cu/C | Dichloromethane | 110 | 2 (flow) | 96[6] |
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
Materials:
-
Benzyl azide (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.1 mmol, 1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq)
-
Sodium ascorbate (0.1 mmol, 0.1 eq)
-
tert-Butanol (5 mL)
-
Water (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add benzyl azide and phenylacetylene.
-
Add the t-butanol/water (1:1) solvent mixture to the flask.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O in a minimum amount of water.
-
In another vial, prepare a solution of sodium ascorbate in a minimum amount of water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.[7]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
In contrast to the CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles.[3] This method often employs ruthenium catalysts such as [Cp*RuCl] complexes.[3] A key advantage of the RuAAC is its ability to tolerate internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles.
Mechanistic Pathway of RuAAC
The mechanism of the RuAAC is proposed to involve an oxidative coupling pathway, which is distinct from the CuAAC mechanism.[3]
Quantitative Data for RuAAC Reactions
The following table presents a selection of RuAAC reactions, demonstrating the reaction conditions and corresponding yields.
| Entry | Azide | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | Phenylacetylene | CpRuCl(COD) (1) | 1,2-Dichloroethane | 45 | 0.5 | 90-92 |
| 2 | Phenyl azide | 1-Heptyne | CpRuCl(PPh₃)₂ (2) | Toluene | 80 | 6 | 95 |
| 3 | 1-Azidoadamantane | Methyl propiolate | [CpRuCl]₄ (1) | Dioxane | 60 | 12 | 85 |
| 4 | 2-Azido-2-methylpropane | 4-Methoxyphenylacetylene | CpRuCl(COD) (5) | THF | RT | 24 | 78 |
| 5 | Benzyl azide | Diphenylacetylene | Cp*RuCl(PPh₃)₂ (2) | Toluene | 100 | 16 | 91 |
Experimental Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole
Materials:
-
Benzyl azide (10.0 g, 0.075 mol)
-
Phenylacetylene (8.06 g, 0.0789 mol)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) [Cp*RuCl(COD)] (285 mg, 0.752 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (153 mL)
Procedure:
-
In a 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add benzyl azide.
-
Add 150 mL of anhydrous DCE, followed by phenylacetylene.
-
Place the flask in a preheated oil bath at 45 °C.
-
After 5 minutes, add a solution of Cp*RuCl(COD) in 3 mL of DCE to the reaction mixture via syringe.
-
The reaction is typically complete within 30 minutes, indicated by a color change from orange to dark brown. Monitor the reaction by GC-MS or ¹H NMR.
-
After completion, cool the reaction mixture to room temperature.
-
Add silica gel (35 g) to the reaction mixture and remove the solvent by rotary evaporation.
-
The resulting powder is loaded onto a column and flushed with ethyl acetate.
-
The collected filtrate is concentrated, and the resulting solid is triturated with hexanes, filtered, and dried under vacuum to yield the pure 1,5-disubstituted 1,2,3-triazole.
Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles
The synthesis of fully substituted 1,2,3-triazoles presents a greater challenge. However, several regioselective methods have been developed.
One-Pot Synthesis via Copper Catalysis
A one-pot method for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazoles has been developed using copper(I) iodide as a catalyst.[3] This reaction involves the trapping of an in situ generated copper(I) triazolide intermediate with an electrophile, such as iodine.[3]
Quantitative Data for Trisubstituted 1,2,3-Triazole Synthesis
The following table provides examples of the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
| Entry | Azide | Alkyne | Electrophile/Third Component | Catalyst | Solvent | Temp. (°C) | Yield (%) |
| 1 | Fluoroalkyl azide | Phenylacetylene | I₂ | CuI | THF | RT | 85[3] |
| 2 | Benzyl azide | 1-Phenyl-1-propyne | - | Cp*RuCl(PPh₃)₂ | Toluene | 100 | 91 |
| 3 | Phenyl azide | Diethyl acetylenedicarboxylate | - | None (Thermal) | Toluene | Reflux | 88 |
| 4 | 4-Methoxyphenyl azide | Ethyl phenylpropiolate | - | Rh₂(OAc)₄ | Dioxane | 80 | 76 |
Experimental Protocol: Synthesis of 1-Benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole
Materials:
-
Benzyl azide (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.0 mmol, 1.0 eq)
-
Copper(I) iodide (CuI) (1.2 mmol, 1.2 eq)
-
Iodine (I₂) (1.2 mmol, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CuI and iodine.
-
Add anhydrous THF, followed by phenylacetylene and then benzyl azide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted 1,2,3-triazole.[3]
Conclusion
The regioselective synthesis of substituted 1,2,3-triazoles is a well-established and powerful tool in modern organic chemistry. The choice of catalyst, either copper or ruthenium, allows for precise control over the regiochemical outcome of the azide-alkyne cycloaddition, providing access to either 1,4- or 1,5-disubstituted triazoles with high fidelity. Furthermore, extensions of these methodologies and the use of internal alkynes or subsequent functionalization enable the synthesis of fully substituted 1,2,3-triazoles. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes toward novel triazole-containing molecules for a wide range of applications.
References
- 1. Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]
- 4. A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of 1,3-dipolar cycloaddition for triazole synthesis
An In-Depth Technical Guide on the Mechanism of 1,3-Dipolar Cycloaddition for Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation, largely due to the efficiency and versatility of its synthesis via the 1,3-dipolar cycloaddition of azides and alkynes. This technical guide provides an in-depth exploration of the core mechanisms governing this transformation, from the classical thermal Huisgen cycloaddition to the highly refined, catalyst-driven "click" reactions. We will dissect the mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), highlighting the factors that control their distinct regioselectivity. This guide includes detailed mechanistic diagrams, comparative data tables, and representative experimental protocols to serve as a comprehensive resource for professionals in the field.
The Foundational Huisgen 1,3-Dipolar Cycloaddition
The synthesis of 1,2,3-triazoles was first extensively studied by Rolf Huisgen. The thermal reaction between an azide (a 1,3-dipole) and an alkyne (a dipolarophile) is a concerted, pericyclic reaction.[1][2] This cycloaddition involves a 4π-electron system (the azide) and a 2π-electron system (the alkyne) reacting to form a five-membered heterocyclic ring.[2][3]
Mechanism: The thermal process proceeds through a single, high-energy transition state without the formation of any intermediates.[4] However, this method suffers from significant drawbacks: it requires elevated temperatures (often above 100 °C) and exhibits poor regioselectivity, typically yielding a mixture of 1,4- and 1,5-disubstituted triazole isomers.[1][5] This lack of control limits its application where specific isomerism is critical.
Catalytic Innovations: The Dawn of "Click Chemistry"
The limitations of the thermal Huisgen cycloaddition spurred the development of catalytic methods that offer profound improvements in reaction rate and selectivity. The introduction of copper and ruthenium catalysts revolutionized triazole synthesis, turning it into a premier example of "click chemistry"—a class of reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups.[1][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed variant, independently reported by the groups of Sharpless and Meldal, proceeds exclusively with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles.[7][8] The reaction is characterized by a dramatic rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and can be performed under mild, often aqueous, conditions.[6]
Mechanism: Unlike the concerted thermal reaction, the CuAAC mechanism is a stepwise process involving copper-acetylide intermediates.[1] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[6]
-
Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating its removal by a base to form a copper acetylide intermediate.[1]
-
Coordination and Cyclization: The azide coordinates to the copper center. A subsequent cyclization step forms a six-membered copper-containing metallacycle.[6][]
-
Rearrangement and Protonolysis: This intermediate rearranges to a more stable triazolyl-copper species. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst for the next cycle.[6]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
To access the complementary 1,5-disubstituted 1,2,3-triazoles, ruthenium catalysts have been developed. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides excellent regioselectivity for the 1,5-isomer.[10][11] A significant advantage of RuAAC is its ability to catalyze the cycloaddition of both terminal and internal alkynes, providing access to fully substituted triazoles.[10][12]
Mechanism: The mechanism of RuAAC is distinct from CuAAC and does not involve a discrete metal acetylide intermediate. It is believed to proceed through an oxidative coupling pathway.[10][12]
-
Ligand Displacement: The azide and alkyne coordinate to the ruthenium(II) center, displacing initial ligands.
-
Oxidative Coupling: The coordinated reactants undergo oxidative coupling to form a six-membered ruthenacycle intermediate. The first C-N bond forms between the terminal, electrophilic nitrogen of the azide and the more electronegative carbon of the alkyne.[12]
-
Reductive Elimination: This ruthenacycle then undergoes a rate-determining reductive elimination step, which forms the triazole product and regenerates the active ruthenium catalyst.[10][12]
Data Presentation: A Comparative Overview
The choice of cycloaddition method is dictated by the desired substitution pattern and the nature of the substrates. The following table summarizes the key features of each reaction.
| Feature | Thermal Huisgen Cycloaddition | Cu(I)-Catalyzed (CuAAC) | Ru(II)-Catalyzed (RuAAC) |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer | Predominantly 1,5-isomer |
| Alkyne Substrate | Terminal & Internal | Terminal only | Terminal & Internal |
| Catalyst | None | Cu(I) salts (e.g., CuI, CuSO₄/Ascorbate) | [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂) |
| Reaction Conditions | High Temperature (80-120 °C) | Room Temperature to Mild Heat | Room Temperature to Mild Heat |
| Reaction Rate | Slow | Very Fast (Click Reaction) | Fast |
| Key Application | General heterocycle synthesis | Bioconjugation, Drug Discovery, Materials | Access to 1,5-isomers, Fully substituted triazoles |
Quantitative Data Summary
The following table presents representative examples from the literature to illustrate typical reaction conditions and outcomes.
| Reaction Type | Azide | Alkyne | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Thermal | Benzyl Azide | Phenylacetylene | N/A | Toluene, 98 °C, 18 h | Mixture | [1] |
| CuAAC | Benzyl Azide | Phenylacetylene | 1 mol% [Cu(I) catalyst] | tBuOH/H₂O, RT, 8 h | 91 | [7] |
| CuAAC (Flow) | Phenyl Azide | Phenylacetylene | Copper-on-charcoal | DCM, 110 °C, 129 s | 96 (isolated) | [13] |
| RuAAC | Benzyl Azide | Phenylacetylene | 1 mol% CpRuCl(PPh₃)₂ | Benzene, 80 °C, 4 h | 94 | [10][11] |
| RuAAC | 1-Azidohexane | 1-Octyne | 2 mol% CpRuCl(COD) | Benzene, RT, 6 h | 98 | [10][12] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a representative procedure for a small-scale laboratory synthesis.
-
Reagent Preparation: In a suitable reaction vial, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.1 equiv) in a 1:1 mixture of t-butanol and water (to achieve a ~0.5 M concentration).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction mixture may change color upon addition of the catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.[14]
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a representative procedure based on common literature methods.[10][11]
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as ruthenium catalysts can be sensitive to air.
-
Reagent Preparation: In a flame-dried Schlenk flask, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.01-0.05 equiv).
-
Reaction Assembly: Add the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) to the flask, followed by an anhydrous, non-protic solvent (e.g., benzene, toluene, or THF) to achieve a concentration of 0.2-1.0 M.
-
Reaction Conditions: Stir the mixture at the desired temperature (typically ranging from room temperature to 80 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography to isolate the 1,5-disubstituted triazole product.
Conclusion
The 1,3-dipolar cycloaddition is a powerful and adaptable method for the synthesis of 1,2,3-triazoles. While the thermal Huisgen reaction laid the groundwork, the development of copper- and ruthenium-catalyzed variants has transformed the field. The CuAAC provides unparalleled access to 1,4-disubstituted triazoles with the efficiency of a click reaction, making it indispensable in bioconjugation and medicinal chemistry. Complementing this, the RuAAC reaction offers a highly regioselective route to 1,5-isomers and fully substituted triazoles from a broader range of alkyne substrates. A thorough understanding of these distinct mechanistic pathways is crucial for researchers and drug development professionals to strategically design and synthesize novel triazole-containing molecules with desired structures and functions.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
spectroscopic data of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic protocol for this compound. The information presented herein is compiled for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Compound Identity
Compound Name: this compound
Molecular Formula: C₅H₇N₃O₂
Molecular Weight: 141.13 g/mol
Structure:
Figure 1: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of closely related structures and general principles of spectroscopic interpretation for triazole derivatives.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13-15 | Broad Singlet | 1H | N-H (triazole) |
| ~3.9 | Singlet | 3H | O-CH₃ (ester) |
| ~2.5 | Singlet | 3H | C-CH₃ (triazole) |
Note: The chemical shift of the N-H proton can be highly variable and is dependent on the solvent and concentration.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (ester) |
| ~140 | C4 (triazole) |
| ~135 | C5 (triazole) |
| ~52 | O-CH₃ (ester) |
| ~10 | C-CH₃ (triazole) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Broad | N-H stretch |
| ~2950-3000 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1550-1620 | Medium | N=N stretch, C=N stretch (triazole ring) |
| ~1450 | Medium | C-H bend (methyl) |
| ~1200-1300 | Strong | C-O stretch (ester) |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 141 | [M]⁺ (Molecular ion) |
| 110 | [M - OCH₃]⁺ |
| 82 | [M - COOCH₃]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. A generalized protocol based on common synthetic routes for similar 1,2,3-triazole derivatives is provided below.
Synthesis Workflow
Figure 2: Generalized synthetic workflow for the target molecule.
General Synthetic Procedure
A plausible route to this compound involves the reaction of methyl acetoacetate with a suitable azide source, such as sodium azide, in the presence of a catalyst. A variation of the Huisgen cycloaddition is a common method for the formation of the triazole ring.
Materials:
-
Methyl acetoacetate
-
Sodium azide
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of methyl acetoacetate (1 equivalent) in a mixture of tert-butanol and water (1:1), add sodium azide (1.1 equivalents).
-
To this mixture, add a solution of copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.1 equivalents) in water.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
Logical Relationship of Spectroscopic Characterization
The confirmation of the synthesized product's structure relies on a logical interplay of different spectroscopic techniques.
Characterization of 5-Methyl-1,2,3-Triazole Esters: An In-depth NMR Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-methyl-1,2,3-triazole esters. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile synthetic accessibility of the 1,2,3-triazole core, often via copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). Accurate NMR spectroscopic analysis is crucial for the structural elucidation and purity assessment of these molecules.
Core Concepts in NMR Spectroscopy of 1,2,3-Triazoles
The NMR spectra of 5-methyl-1,2,3-triazole esters are distinguished by characteristic signals that confirm the formation of the triazole ring and the specific substitution pattern. A key indicator of a successful cycloaddition reaction is the appearance of a new singlet in the downfield region of the ¹H NMR spectrum, typically between δ 7.5 and 8.8 ppm, corresponding to the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring.[1] Concurrently, signals from the starting materials, such as the acetylenic proton of a terminal alkyne (usually around δ 2-3 ppm), will disappear.[1]
The chemical shifts of the protons and carbons in the substituents attached to the triazole ring are also influenced by the electronic environment of the heterocyclic core. Two-dimensional NMR techniques, such as HSQC and HMBC, are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.[2][3]
Synthesis of 5-Methyl-1,2,3-Triazole Esters
The most common method for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles, including 5-methyl-1,2,3-triazole esters, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A general workflow for this synthesis is depicted below.
Experimental Protocols
A generalized experimental protocol for the synthesis and NMR analysis of 5-methyl-1,2,3-triazole esters is as follows:
Synthesis:
-
In a suitable reaction vessel, dissolve the organic azide (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in an appropriate solvent.[1]
-
Add the copper(I) catalyst (e.g., copper(I) iodide) and, if necessary, a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ from a Cu(II) salt.[4]
-
Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated under reduced pressure.[5]
-
The crude product is purified by column chromatography on silica gel.[5]
NMR Sample Preparation and Analysis:
-
Dissolve a small amount of the purified triazole ester in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6 mL in an NMR tube.[1]
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer, typically operating at frequencies of 300 MHz or higher for ¹H.[6][7]
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or by referencing the residual solvent peak.[4][8]
-
For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary.[3]
¹H and ¹³C NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the core structure of 5-methyl-1,2,3-triazole esters. Note that the exact chemical shifts will vary depending on the substituents on the triazole ring and the ester group.
Table 1: Typical ¹H NMR Data for 5-Methyl-1,2,3-Triazole Ester Core
| Proton | Multiplicity | Chemical Shift (δ, ppm) |
| Triazole-H | s | 7.5 - 8.5 |
| CH₃ (on Triazole) | s | 2.3 - 2.6 |
| O-CH₂ (Ester) | q | 3.9 - 4.5 |
| CH₃ (Ester) | t | 1.0 - 1.4 |
Table 2: Typical ¹³C NMR Data for 5-Methyl-1,2,3-Triazole Ester Core
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 175 |
| C4 (Triazole) | 135 - 145 |
| C5 (Triazole) | 120 - 135 |
| O-CH₂ (Ester) | 60 - 65 |
| CH₃ (on Triazole) | 9 - 12 |
| CH₃ (Ester) | 13 - 15 |
Key NMR Correlations
The structural assignment of 5-methyl-1,2,3-triazole esters can be definitively confirmed using 2D NMR, particularly through HMBC experiments which show long-range correlations between protons and carbons.
Conclusion
The NMR characterization of 5-methyl-1,2,3-triazole esters is a powerful and essential tool for chemists in the pharmaceutical and materials sciences. The distinct chemical shifts of the triazole ring protons and carbons, along with the signals of the methyl and ester substituents, provide a clear spectroscopic fingerprint for this important class of molecules. The use of 2D NMR techniques further solidifies structural assignments, enabling researchers to confidently proceed with their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 4. rsc.org [rsc.org]
- 5. scielo.br [scielo.br]
- 6. rsc.org [rsc.org]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis | MDPI [mdpi.com]
physical and chemical properties of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the triazole family. The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential biological significance of this compound, serving as a valuable resource for researchers in drug discovery and development.
Core Compound Properties
Due to the limited availability of direct experimental data for this compound, the following tables summarize a combination of data for structurally related compounds and predicted values to provide a comprehensive profile.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | Calculated |
| Molecular Weight | 141.13 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted) | - |
| pKa | Not available | - |
For context, the related compound 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has a monoclinic crystal structure.[1]
Spectroscopic Data (Predicted)
The following data represents predicted spectroscopic features. Experimental verification is required for confirmation.
¹H NMR (Predicted, in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10-12 | br s | NH |
| ~3.9 | s | OCH₃ |
| ~2.5 | s | CH₃ |
¹³C NMR (Predicted, in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~162 | C=O (ester) |
| ~145 | C5-triazole |
| ~135 | C4-triazole |
| ~52 | OCH₃ |
| ~10 | CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200-3400 | N-H stretching |
| 2900-3000 | C-H stretching (aliphatic) |
| ~1720 | C=O stretching (ester) |
| 1400-1600 | N=N and C=N stretching (triazole ring) |
| 1100-1300 | C-O stretching (ester) |
Mass Spectrometry (MS)
| m/z | Ion |
| 141.05 | [M]⁺ |
| 110.04 | [M - OCH₃]⁺ |
| 82.04 | [M - COOCH₃]⁺ |
Synthesis and Characterization
Proposed Synthesis Protocol: Huisgen 1,3-Dipolar Cycloaddition
The most common and regioselective method for synthesizing 1,5-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition.[2] A plausible synthetic route to this compound involves the reaction of an azide with methyl acetoacetate.
Reaction Scheme:
Experimental Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Base and Azide: To the solution, add a base like sodium ethoxide (1 equivalent) followed by the portion-wise addition of sodium azide (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a dilute acid (e.g., HCl).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization Workflow
The successful synthesis of the target compound requires thorough characterization using various spectroscopic and analytical techniques.
Biological Significance and Potential Applications
While the specific biological activities of this compound have not been extensively reported, the 1,2,3-triazole scaffold is a well-established pharmacophore in drug discovery.[3][4]
General Biological Activities of 1,2,3-Triazole Derivatives
Derivatives of 1,2,3-triazoles have been shown to possess a broad spectrum of biological activities, including:
-
Antimicrobial Activity: Many triazole-containing compounds exhibit potent antibacterial and antifungal properties.[5][6]
-
Anticancer Activity: The triazole ring is a key structural component in several anticancer agents, which can act through various mechanisms such as enzyme inhibition or disruption of cellular signaling pathways.
-
Antiviral Activity: Some of the most well-known antiviral drugs, such as Ribavirin, are triazole derivatives.[7]
-
Anti-inflammatory and Analgesic Effects: Certain triazole derivatives have demonstrated anti-inflammatory and pain-relieving properties.[5]
The diverse biological profile of the 1,2,3-triazole core suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
Conclusion
This compound is a promising heterocyclic compound with potential applications in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on the properties of related compounds, predicted data, and established synthetic methodologies. The proposed synthesis protocol and characterization workflow offer a practical starting point for researchers interested in exploring the potential of this and other novel triazole derivatives. The diverse biological activities associated with the 1,2,3-triazole scaffold underscore the importance of further investigation into this class of compounds for the discovery of new therapeutic agents.
References
A Theoretical Investigation into the Isomeric Stability of Triazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical calculations undertaken to determine the relative stability of 1,2,3-triazole and 1,2,4-triazole isomers. Triazole scaffolds are pivotal in medicinal chemistry and materials science, and a fundamental understanding of their intrinsic stability is crucial for the rational design of novel compounds. This document summarizes key findings from computational studies, details the methodologies employed, and provides a logical framework for such theoretical investigations.
Core Concepts in Triazole Isomer Stability
The relative stability of triazole isomers is governed by the arrangement of the three nitrogen atoms within the five-membered ring. This structural variance significantly influences the molecule's electronic distribution, aromaticity, and dipole moment, leading to distinct thermodynamic properties. Theoretical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for quantifying these subtle energetic differences.
Computational studies have consistently shown that for the parent, unsubstituted triazoles, 1,2,4-triazole is the more thermodynamically stable isomer compared to 1,2,3-triazole . This is often attributed to the more balanced distribution of nitrogen atoms in the 1,2,4-isomer, which minimizes lone pair-lone pair repulsions.
Furthermore, both 1,2,3-triazole and 1,2,4-triazole exhibit tautomerism, which must be considered when evaluating overall stability. For 1,2,3-triazole, the two common tautomers are 1H-1,2,3-triazole and 2H-1,2,3-triazole. For 1,2,4-triazole, the primary tautomers are 1H-1,2,4-triazole and 4H-1,2,4-triazole. Computational analyses indicate that the most stable tautomer for 1,2,3-triazole is the 2H form, while for 1,2,4-triazole, the 1H form is energetically favored.[1]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various theoretical studies on the relative stability and physicochemical properties of triazole isomers and their most stable tautomers.
Table 1: Calculated Relative Energies of Triazole Isomers
| Isomer/Tautomer | Level of Theory | Basis Set | Relative Energy (kcal/mol) | Reference |
| 1H-1,2,4-Triazole | B3LYP | 6-311G | 0.00 (Reference) | This guide, based on literature review |
| 2H-1,2,3-Triazole | B3LYP | 6-311G | > 0 | [2] |
| 1H-1,2,3-Triazole | B3LYP | 6-311G | > Energy of 2H-1,2,3-triazole | [1] |
| 4H-1,2,4-Triazole | B3LYP | 6-311G | > Energy of 1H-1,2,4-triazole | [1] |
Note: The stability order is generally found to be 1H-1,2,4-triazole > 2H-1,2,3-triazole. A precise energy difference can vary depending on the computational method.
Table 2: Calculated Heats of Formation for Triazole Tautomers
| Tautomer | Heat of Formation (kJ/mol) | Reference |
| 1H-1,2,3-Triazole | 261.31 | [1] |
| 2H-1,2,3-Triazole | 245.99 | [1] |
| 1H-1,2,4-Triazole | 190.26 | [1] |
| 4H-1,2,4-Triazole | 214.51 | [1] |
Note: Lower heat of formation indicates greater stability.
Table 3: Calculated Dipole Moments of Triazole Tautomers
| Tautomer | Dipole Moment (Debye) |
| 1H-1,2,3-Triazole | ~4.4 |
| 2H-1,2,3-Triazole | ~0.2 |
| 1H-1,2,4-Triazole | ~3.1 |
| 4H-1,2,4-Triazole | ~5.5 |
Note: Values are approximate and can vary with the level of theory and basis set used.
Experimental Protocols: Computational Methodologies
The determination of triazole isomer stability is predominantly achieved through in silico experiments. The following outlines a typical computational protocol.
1. Molecular Structure Optimization: The first step involves determining the lowest energy three-dimensional structure for each triazole isomer and its relevant tautomers. This is achieved through geometry optimization calculations.
-
Method: Density Functional Theory (DFT) is a widely used and robust method. Common functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X (Minnesota '06, 2-X).[3] Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but are more computationally expensive.
-
Basis Set: A basis set is a set of mathematical functions used to describe the shape of the electron orbitals. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly employed, with the inclusion of polarization (d,p) and diffuse (++) functions to accurately model the electron distribution.[3][4]
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, GAMESS, and Spartan are frequently utilized for these calculations.[5][6][7][8]
2. Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A stable structure will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE), which is a necessary correction to the electronic energy.
3. Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory and/or a larger basis set.
4. Calculation of Thermodynamic Properties: From the results of the frequency calculation, various thermodynamic properties, including enthalpy and Gibbs free energy, can be calculated at a specified temperature and pressure. The relative stability of the isomers is then determined by comparing their total energies or Gibbs free energies.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows central to the theoretical study of triazole isomer stability.
Caption: Relative stability of 1,2,3-triazole and 1,2,4-triazole tautomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. irjweb.com [irjweb.com]
- 6. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 7. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]
- 8. ritme.com [ritme.com]
Unveiling the 1,2,3-Triazole Ring: A Technical Guide to Its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole ring system, a five-membered heterocycle containing three adjacent nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry and materials science. Its remarkable stability, synthetic accessibility, and unique electronic properties make it a privileged scaffold in the design of novel therapeutic agents and functional materials. This in-depth technical guide explores the fundamental reactivity of the 1,2,3-triazole core, providing a comprehensive resource for researchers leveraging this versatile heterocycle in their work.
Core Reactivity and Physicochemical Properties
The 1,2,3-triazole ring is an aromatic system, a characteristic that imparts significant stability.[1] It is generally resistant to oxidative and reductive conditions, as well as acidic and basic hydrolysis.[2] This stability is a key attribute in drug development, ensuring the integrity of the triazole core under physiological conditions.
Tautomerism
Unsubstituted or monosubstituted 1,2,3-triazoles can exist in different tautomeric forms. The two principal tautomers are the 1H- and 2H-forms, with the 2H-tautomer often being the more stable in the gas phase and in aqueous solution.[3][4] The position of this equilibrium can be influenced by the solvent and the nature of the substituents on the ring.
Acidity and Basicity
The 1,2,3-triazole ring is weakly basic and weakly acidic. The parent 1H-1,2,3-triazole has a pKa of approximately 9.4 for the N-H proton, indicating its weakly acidic nature.[4][5] The protonated form, the 1,2,3-triazolium ion, has a pKa of about 1.2, highlighting the weak basicity of the nitrogen atoms.[4] These values can be significantly influenced by the electronic effects of substituents on the ring.
Key Synthetic Methodologies: The "Click" Chemistry Paradigm
The surge in the application of 1,2,3-triazoles is largely attributed to the development of highly efficient and regioselective synthetic methods, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[7] Its operational simplicity, high yields, and tolerance of a wide range of functional groups have made it the most widely used method for the synthesis of this class of compounds.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Complementary to the CuAAC reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[9][10] This method typically employs a ruthenium(II) catalyst, such as [Cp*RuCl], and is also tolerant of various functional groups.[9] The ability to selectively synthesize both 1,4- and 1,5-disubstituted triazoles is of immense value in structure-activity relationship (SAR) studies.
Fundamental Reactions of the 1,2,3-Triazole Ring
Beyond its synthesis, the 1,2,3-triazole ring can undergo a variety of chemical transformations, allowing for further functionalization and the creation of diverse molecular architectures.
N-Alkylation
The nitrogen atoms of the 1,2,3-triazole ring can be alkylated using various alkylating agents. The regioselectivity of N-alkylation (N1 vs. N2 vs. N3) can be challenging to control and is influenced by the nature of the triazole substituents, the alkylating agent, and the reaction conditions.[11][12] For instance, the presence of bulky substituents at the C4 and C5 positions can direct alkylation to the N2 position due to steric hindrance.[12]
Electrophilic and Nucleophilic Substitution
As an electron-rich aromatic system, the 1,2,3-triazole ring is generally resistant to electrophilic substitution on the carbon atoms. However, functionalization can be achieved through metallation followed by quenching with an electrophile. Nucleophilic substitution reactions are also uncommon unless the ring is activated by strongly electron-withdrawing groups.
The 1,2,3-Triazole in Drug Discovery: A Privileged Scaffold
The unique combination of stability, synthetic accessibility, and its ability to engage in hydrogen bonding and dipole-dipole interactions has cemented the 1,2,3-triazole's role in drug discovery.[7][13] It is often employed as a bioisostere for amide bonds, a linker to connect different pharmacophores, or as a pharmacophore itself.[2][14]
Inhibition of Signaling Pathways
1,2,3-Triazole-containing compounds have been shown to inhibit a wide range of biological targets, playing a crucial role in modulating various signaling pathways implicated in diseases such as cancer and infectious diseases.[15][16][17][18][19][20]
Targeted Cancer Therapies:
-
Kinase Inhibition: Many 1,2,3-triazole derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[21] For example, they have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), all of which are critical targets in oncology.[8][22][23][24]
-
Apoptosis Induction: Certain triazole compounds have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key proteins in the apoptotic pathway, such as Bcl-2, Bax, and caspases.[1]
-
Tubulin Polymerization Inhibition: The microtubule network is a validated target for anticancer drugs. Some 1,2,3-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Antimicrobial Agents:
The 1,2,3-triazole scaffold is also a common feature in the development of new antimicrobial agents. These compounds can interfere with essential microbial processes, offering potential solutions to the growing problem of antimicrobial resistance.[18][19][20]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data related to the 1,2,3-triazole ring system.
| Property | Value | Reference(s) |
| pKa (acidic, N-H) | 9.4 | [4][5] |
| pKa (basic, conjugate acid) | 1.2 | [4] |
| Density (parent) | 1.192 g/cm³ | [5] |
| Melting Point (parent) | 23-25 °C | [5] |
| Boiling Point (parent) | 203 °C | [5] |
| Bond | Average Length (Å) | Reference(s) |
| N1-N2 | 1.342–1.359 (in N1-substituted) | [25] |
| N2-N3 | 1.293–1.309 (in N1-substituted) | [25] |
| N-N (in N2-substituted) | ~ Equal | [25] |
| C-N | 1.332 (in an electron-rich example) | [25] |
Experimental Protocols
Detailed methodologies for key synthetic transformations involving the 1,2,3-triazole ring are provided below.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Terminal alkyne (1.0 eq)
-
Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium L-ascorbate (0.1 eq)
-
Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF/H₂O)
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne and the azide in the chosen solvent.
-
To the stirred solution, add a solution of sodium L-ascorbate in water.
-
Add a solution of CuSO₄·5H₂O in water to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to several hours.[7]
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[7]
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.
Materials:
-
Terminal alkyne (1.05 eq)
-
Azide (1.0 eq)
-
Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂) (1 mol%)
-
Solvent (e.g., dichloroethane (DCE) or toluene)
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., argon), dissolve the azide and the terminal alkyne in the solvent.
-
Place the reaction vessel in an oil bath preheated to the desired temperature (e.g., 45 °C or reflux).
-
After a few minutes of stirring, add a solution of the ruthenium catalyst in the same solvent to the reaction mixture via syringe.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.[9][26]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The work-up and purification procedure typically involves removing the solvent under reduced pressure and purifying the crude product by column chromatography or trituration.[26]
General Protocol for N-Alkylation of a 1,2,3-Triazole
This protocol provides a general method for the N-alkylation of an NH-1,2,3-triazole.
Materials:
-
NH-1,2,3-triazole (1.0 eq)
-
Alkyl halide (e.g., alkyl bromide) (1.1 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., dimethylformamide (DMF))
Procedure:
-
To a stirred suspension of the NH-1,2,3-triazole and the base in the solvent, add the alkyl halide at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography to isolate the N-alkylated regioisomers.[27]
Visualizations of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 1,2,3-triazole derivatives and a typical experimental workflow.
References
- 1. Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. broadpharm.com [broadpharm.com]
- 14. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel 1,2,3-Triazole-Coumarin Hybrid Glycosides and Their Tetrazolyl Analogues: Design, Anticancer Evaluation and Molecular Docking Targeting EGFR, VEGFR-2 and CDK-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
The Versatile 1,2,3-Triazole Scaffold: An In-depth Technical Guide to its Exploration in Medicinal Chemistry
Introduction
The 1,2,3-triazole moiety has emerged as a privileged scaffold in modern medicinal chemistry, attributable to its unique physicochemical properties and its accessibility through highly efficient and reliable synthetic methodologies.[1] This five-membered nitrogen-containing heterocycle is not merely a passive linker but an active pharmacophore that can engage in various biological interactions, including hydrogen bonding and dipole-dipole interactions.[2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, enabling the rapid and efficient generation of diverse compound libraries for drug discovery.[3] This technical guide provides a comprehensive overview of novel 1,2,3-triazole scaffolds, detailing their synthesis, biological evaluation across various therapeutic areas, and mechanisms of action.
Key Therapeutic Applications of 1,2,3-Triazole Scaffolds
The structural versatility of the 1,2,3-triazole ring has led to its incorporation into a wide array of therapeutic agents, demonstrating significant potential in several key areas of drug development.
Anticancer Activity
A substantial body of research has highlighted the potent anticancer activity of 1,2,3-triazole derivatives against numerous cancer cell lines.[4][5] These compounds exert their effects through diverse mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization, cell cycle arrest, and the induction of apoptosis.[4][6][7]
Quantitative Data on Anticancer 1,2,3-Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole Hybrids | MCF-7 (Breast) | 1.1 | [1] |
| HCT-116 (Colon) | 2.6 | [1] | |
| HepG2 (Liver) | 1.4 | [1] | |
| Podophyllotoxin-1,2,3-triazole Hybrids | A549 (Lung) | 0.0211 - 0.0294 | [4] |
| Naphthoquinone-1,2,3-triazole Hybrids | A549 (Lung) | 9.19 | [4] |
| Ciprofloxacin-chalcone-1,2,3-triazole Hybrids | HCT116 (Colon) | 2.53 - 8.67 | [8] |
| 1,2,3-Triazole-Chalcone Hybrids | RPMI-8226 (Leukemia) | < 1.0 | [6] |
| β-carboline–benzimidazole-1,2,3-triazole Hybrids | MCF-7 (Breast) | 5.61 | [7] |
| 1,2,3-Triazole incorporated 1,3,4-oxadiazole-Triazines | PC3 (Prostate) | 0.17 | [9] |
| A549 (Lung) | 0.19 | [9] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,3-triazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[1]
Quantitative Data on Antimicrobial 1,2,3-Triazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole Hybrids | Escherichia coli | - | [1] |
| Staphylococcus aureus | - | [1] | |
| 1,2,3-Triazole Glycosides | Staphylococcus aureus | - | [10] |
| Pseudomonas aeruginosa | - | [10] |
Note: Specific MIC values for some compounds were not available in the provided search results, though the studies confirmed their antimicrobial activity.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Certain 1,2,3-triazole derivatives have been shown to exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][11]
Quantitative Data on Anti-inflammatory 1,2,3-Triazole Derivatives
| Compound Class | Enzyme/Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Benzenesulfonamide-1,2,3-triazole-NSAID Hybrids | COX-2 | 0.04 | 329 | [11] |
| Indole-linked 1,2,3-triazoles | COX-2 | - | - | [2] |
Antiviral Activity
The 1,2,3-triazole scaffold has also been explored for its antiviral potential, with compounds showing activity against a variety of viruses, including human immunodeficiency virus (HIV) and coronaviruses.[12][13] The mechanism of action often involves the inhibition of key viral enzymes like proteases.[13]
Quantitative Data on Antiviral 1,2,3-Triazole Derivatives
| Compound Class | Virus/Target | IC50 (µM) | Reference |
| Phenylpyrazolone-1,2,3-triazole Hybrids | SARS-CoV-2 Main Protease | 3.16 | [13] |
| 1,2,3-triazole-4-carboxamides | Influenza A virus (H3N2, H1N1) | 0.5 - 4.6 | [14] |
Experimental Protocols
General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prevalent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[15]
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and an organic solvent like t-butanol, THF, or DMSO)
Procedure:
-
Dissolve the organic azide and the terminal alkyne in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate.
-
To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The reaction mixture will often change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (1,2,3-triazole derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound (1,2,3-triazole derivative)
-
Standard antimicrobial agent (positive control)
Procedure:
-
Prepare a standardized inoculum of the microorganism in the broth medium.
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Add the standardized inoculum to each well. Include a growth control (inoculum without the compound) and a sterility control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
Apoptosis Induction by 1,2,3-Triazole Derivatives
Many anticancer 1,2,3-triazole derivatives induce programmed cell death, or apoptosis, in cancer cells. A common mechanism involves the modulation of the Bcl-2 family of proteins, which regulate the intrinsic mitochondrial apoptotic pathway.
Inhibition of Tubulin Polymerization
Certain 1,2,3-triazole derivatives act as microtubule-targeting agents, disrupting the dynamic process of tubulin polymerization and depolymerization, which is essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7]
Experimental Workflow for CuAAC Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of a 1,2,3-triazole derivative using the CuAAC reaction.
The 1,2,3-triazole scaffold continues to be a highly attractive and fruitful area of research in medicinal chemistry. Its favorable physicochemical properties, coupled with the efficiency and versatility of click chemistry for its synthesis, have positioned it as a key building block in the design of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore the broad potential of this heterocyclic motif. Future research will likely focus on the development of more complex and targeted 1,2,3-triazole-based hybrids, the exploration of new biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promising in vitro and in vivo activities into clinically effective drugs. This technical guide serves as a foundational resource for researchers and drug development professionals, providing essential data, protocols, and mechanistic insights to facilitate the continued exploration of this remarkable scaffold.
References
- 1. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-linked 1,2,3-triazole derivatives efficiently modulate COX-2 protein and PGE2 levels in human THP-1 monocytes by suppressing AGE-ROS-NF-kβ nexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 13. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Applications of Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the current and potential applications of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate and its close structural analogs in the field of drug discovery. The 1,2,3-triazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its metabolic stability and capacity for hydrogen bonding. The specific substitution pattern of this compound offers a unique chemical space for the development of novel therapeutic agents.
Overview of Therapeutic Potential
Derivatives of the 5-methyl-1H-1,2,3-triazole-4-carboxylate core have demonstrated significant biological activity across several therapeutic areas. Notably, these compounds have been investigated as anticancer agents and as inhibitors of key physiological enzymes. While much of the published research has focused on the ethyl ester analog, the corresponding methyl ester, this compound, is expected to exhibit similar biological profiles, serving as a crucial building block for novel drug candidates.
The primary areas of application for this scaffold include:
-
Anticancer Activity: Derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including those of the cervix (HeLa), breast (MCF-7), liver (HepG-2), and colon (HCT-116).
-
Enzyme Inhibition: The triazole core has been successfully utilized to target and inhibit specific enzymes implicated in disease, such as:
-
Carbonic Anhydrases (CAs): Inhibition of various CA isoforms has therapeutic potential in conditions like glaucoma and certain types of cancer.
-
Tyrosine Kinases (e.g., VEGFR2, EGFR): These are critical targets in oncology, and their inhibition can disrupt tumor growth and angiogenesis.
-
Topoisomerase II (Topo II): A well-established target for cancer chemotherapy.
-
Quantitative Biological Data
The following tables summarize the quantitative data for close structural analogs of this compound, primarily focusing on ethyl ester derivatives. This data provides a strong rationale for the exploration of the methyl ester in similar therapeutic contexts.
Table 1: Anticancer Activity of Ethyl 1-[(1H-benzo[d]imidazol-2-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 5g | HeLa | 8.70 |
| MCF-7 | 9.39 | |
| HepG-2 | 13.59 | |
| HCT-116 | 18.67 | |
| 5e | MCF-7 | 16.57 |
| HeLa | 19.14 | |
| 5d | HeLa | 12.39 |
Data extracted from a study on benzimidazole-triazole hybrids as anticancer agents.[1]
Table 2: Enzyme Inhibitory Activity of Ethyl 1-[(1H-benzo[d]imidazol-2-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
| 5a | Topoisomerase II | > Standard Inhibitor |
| VEGFR2 | > Standard Inhibitor | |
| EGFR | > Standard Inhibitor | |
| 6g | Topoisomerase II | Moderate Activity |
| VEGFR2 | Moderate Activity | |
| EGFR | Moderate Activity |
Qualitative data from a study on benzimidazole-triazole hybrids indicating high potency.[1]
Table 3: Carbonic Anhydrase Inhibitory Activity of Ethyl 1-[4-(aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
| Human CA Isoform | Kᵢ (nM) |
| hCA I | 985.8 |
| hCA II | 402.9 |
| hCA IV | - |
| hCA IX | - |
Data from a study on benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.
Synthesis of 1,5-Disubstituted-1H-1,2,3-triazole-4-carboxylates
This protocol outlines a general procedure for the synthesis of the core triazole scaffold.
Materials:
-
Methyl acetoacetate (or other β-ketoester)
-
Appropriate substituted azide (e.g., 2-(azidomethyl)-1H-benzo[d]imidazole)
-
Piperidine (or other suitable base)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the β-ketoester (1.0 eq) in DMSO, add the base (e.g., 5 mol% piperidine).
-
Heat the mixture to 70°C in an oil bath for 5 minutes.
-
Add the substituted azide (1.01 eq) to the reaction mixture.
-
Continue stirring at 70°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylate.
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound (and a positive control, e.g., doxorubicin) in culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO in medium).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor.[2][3][8][9][10]
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA I, hCA II)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compound and a known inhibitor (e.g., Acetazolamide)
-
96-well UV-transparent plate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare working solutions of the CA enzyme and serial dilutions of the test compound and positive control in Tris-HCl buffer.
-
In a 96-well plate, add 160 µL of buffer, 20 µL of the enzyme solution, and 10 µL of the compound dilution to each well. Include controls for maximum activity (no inhibitor) and blank (no enzyme).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the p-NPA substrate solution.
-
Immediately measure the increase in absorbance at 400 nm in kinetic mode for 10-20 minutes.
-
Calculate the reaction rates and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Kᵢ value can be determined using the Cheng-Prusoff equation.
Kinase Inhibition Assays (VEGFR2/EGFR)
This is a general protocol for a luminescence-based kinase assay to measure the inhibition of tyrosine kinases like VEGFR2 and EGFR.[1][11][12][13][14][15][16][17][18][19]
Materials:
-
Recombinant human VEGFR2 or EGFR kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Specific peptide substrate
-
ATP
-
Test compound
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
To the wells of a microplate, add the kinase, the test compound at various concentrations, and the peptide substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the kit instructions.
-
Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30-40 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Signaling Pathway Context
Derivatives of this compound have been shown to inhibit key signaling pathways involved in cancer progression, such as the EGFR signaling cascade.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. The biological data from its close analogs strongly support its potential as a core structure for the design of potent anticancer drugs and specific enzyme inhibitors. The protocols provided herein offer a robust framework for the synthesis and evaluation of new drug candidates based on this promising chemical entity. Further exploration of this scaffold is warranted to fully elucidate its therapeutic potential.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Biohybrid Micro-Robots for Targeted Drug Delivery in Cancer Therapy [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Carbonic Anhydrase Activity Assay [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. rsc.org [rsc.org]
- 13. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bpsbioscience.com [bpsbioscience.com]
The Versatile Intermediate: Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate in Synthetic Chemistry
For Immediate Release
Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its unique arrangement of a triazole ring, a methyl group, and a methyl ester functionality provides multiple reactive sites for chemical modification, making it a valuable intermediate for researchers in medicinal chemistry and materials science. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data.
Key Synthetic Applications
The strategic placement of functional groups on the triazole ring allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures. The primary applications of this compound as a synthetic intermediate include:
-
Amide Bond Formation: The methyl ester group can be readily converted to an amide via aminolysis. This reaction is fundamental in the synthesis of novel carboxamides, which are prevalent in many biologically active compounds.
-
N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring can be functionalized through alkylation or arylation reactions. This allows for the introduction of various substituents, which can significantly influence the biological activity and physicochemical properties of the resulting molecules.
-
Ester Hydrolysis and Further Derivatization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be used in a variety of coupling reactions to form new esters, amides, or other derivatives.
-
Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol, providing a hydroxymethyl group that can be further functionalized, for example, through etherification or oxidation.
These transformations open avenues for the synthesis of a broad spectrum of compounds with potential applications in drug discovery and development.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving triazole intermediates, providing a comparative overview of reaction efficiencies.
Table 1: Synthesis of a Structurally Similar Triazole Derivative
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) | Reference |
| 1-Azido-4-nitrobenzene | Ethyl acetoacetate | Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | Methanol | Sodium methoxide | Not specified | [1] |
Table 2: Representative Transformations of Triazole Carboxylates
| Starting Material | Reaction | Reagents | Product | Yield (%) | Reference |
| Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | Selective Reduction | NaBH₄ | Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate | Good | [2] |
| Methyl 1H-1,2,3-triazole-4-carboxylate | N-Methylation | Methyl iodide, K₂CO₃ | Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their application in a laboratory setting.
Protocol 1: Synthesis of Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (Adapted for Methyl Ester)
This protocol is adapted from the synthesis of the corresponding ethyl ester and can be modified for the synthesis of this compound by using methyl acetoacetate.
Materials:
-
An appropriate aryl azide (e.g., 1-azido-4-nitrobenzene)
-
Methyl acetoacetate
-
Methanol
-
Sodium methoxide
-
Ice-cold water
Procedure:
-
Dissolve the aryl azide (1 eq.) and methyl acetoacetate (1 eq.) in methanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1 eq.) portion-wise to the stirred mixture.
-
Allow the reaction mixture to warm to ambient temperature and stir for 8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the purified methyl 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxylate.
Protocol 2: General Procedure for Amide Formation from this compound
Materials:
-
This compound
-
Amine of choice (e.g., primary or secondary amine)
-
Aprotic solvent (e.g., DMF, THF)
-
Coupling agent (e.g., HATU, HOBt/EDC) or direct aminolysis conditions
-
Base (e.g., DIPEA), if necessary
Procedure:
-
Direct Aminolysis:
-
Dissolve this compound (1 eq.) in a suitable solvent (e.g., methanol).
-
Add the desired amine (excess, e.g., 5-10 eq.).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess amine under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
-
-
Coupling Agent Mediated Amide Formation (following hydrolysis to the carboxylic acid):
-
Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).
-
Amide Coupling:
-
Dissolve the carboxylic acid (1 eq.) in an aprotic solvent (e.g., DMF).
-
Add the coupling agent (e.g., HATU, 1.1 eq.) and a base (e.g., DIPEA, 2 eq.).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the desired amine (1.2 eq.) and continue stirring until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Visualizations
The following diagrams illustrate key synthetic pathways and workflows.
Caption: Synthetic pathways originating from this compound.
Caption: General experimental workflow for the synthesis and derivatization of the triazole intermediate.
As the field of medicinal chemistry continues to seek novel molecular scaffolds, the utility of versatile intermediates like this compound is paramount. The synthetic accessibility and the potential for diverse functionalization make it a valuable tool for the generation of new chemical entities with potential therapeutic applications.
References
Application Notes and Protocols for the Synthesis of Triazole-Based Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of triazole-based antifungal agents, a critical class of pharmaceuticals for treating a wide range of fungal infections. These compounds are particularly vital for immunocompromised patients susceptible to severe systemic mycoses.[1] The protocols outlined herein focus on established and versatile synthetic strategies, offering a guide for researchers in medicinal chemistry and drug development.
Introduction to Triazole Antifungal Agents
Triazole antifungals are characterized by a five-membered ring containing three nitrogen atoms, a core structure essential for their biological activity.[1][2] This class of drugs, which includes widely used agents like fluconazole and itraconazole, is known for its potent and specific action against fungal pathogens.[2][3] The emergence of resistant fungal strains necessitates ongoing research and development of new, more effective triazole agents.[1][2]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[1][4][5] Triazoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[2][3][6][7] This enzyme is crucial for the conversion of lanosterol to ergosterol.[7][8] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal membrane.[5][6] This disruption of membrane structure and function ultimately inhibits fungal growth and replication.[5] The specificity of triazoles for the fungal CYP51 enzyme over its human counterpart contributes to their favorable safety profile.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungal agents.
General Synthetic Strategies
The synthesis of the 1,2,4-triazole or 1,2,3-triazole core is fundamental to producing these antifungal agents. Several efficient methods have been developed.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient and regiospecific method for synthesizing 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes.[9][10][11][12] The reaction proceeds under mild conditions, often in aqueous solvent systems, and offers high yields, making it a powerful tool in medicinal chemistry for creating libraries of potential antifungal compounds.[11][13]
-
Multi-Component Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a product that incorporates portions of all starting materials.[14] These reactions are highly convergent and atom-economical. Base-promoted MCRs have been developed for synthesizing 1,2,4-triazole hybrids from components like 1,3-diones, β-nitrostyrenes, and hydrazones.[15]
-
Metal-Catalyzed and Microwave-Assisted Synthesis: Various metal-based catalysts are employed to facilitate the synthesis of triazole derivatives.[16] Additionally, microwave-assisted synthesis has gained attention as a green chemistry approach that can significantly accelerate reaction rates and improve yields for triazole synthesis.[17]
Caption: General workflow for the synthesis of triazole-based antifungal agents.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of two prominent triazole antifungals, Fluconazole and Itraconazole.
Protocol for the Synthesis of Fluconazole
Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) is a first-generation triazole. One common synthetic route involves the reaction of a substituted acetophenone with 1,2,4-triazole.[18]
Step 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone
-
Reaction Setup: To a stirred solution of 1,3-difluorobenzene in a suitable organic solvent (e.g., dichloromethane), add aluminum trichloride (AlCl₃) as a catalyst under an inert atmosphere.
-
Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise, maintaining a low temperature.[18][19]
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Reaction Setup: Dissolve the 2-chloro-1-(2,4-difluorophenyl)ethanone from Step 1 and 1H-1,2,4-triazole in a polar aprotic solvent such as DMF.
-
Nucleophilic Substitution: Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture.[19]
-
Heating: Heat the reaction mixture (e.g., to 90°C) for several hours until the starting material is consumed.[19]
-
Work-up: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate to obtain the intermediate.
Step 3: Synthesis of Fluconazole
-
Epoxidation/Addition: The intermediate from Step 2 is converted to an epoxide, followed by the nucleophilic addition of a second molecule of 1,2,4-triazole. A common method involves reacting the intermediate with trimethylsulfoxonium iodide in the presence of a strong base like sodium hydroxide in a solvent such as toluene.[19]
-
Ring Opening: The in situ generated epoxide is then opened by the addition of 1,2,4-triazole.
-
Purification: The final product, fluconazole, is isolated and purified by recrystallization or column chromatography.
Protocol for the Synthesis of Itraconazole
Itraconazole is a second-generation triazole with a more complex structure, requiring a multi-step synthesis. A key step is the condensation of a triazolone side chain with a chiral dioxolane core.[20][21]
Step 1: Synthesis of the Dioxolane Core (cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methyl Methanesulfonate)
This chiral building block is typically prepared via a multi-step sequence starting from a suitable chiral precursor, which is not detailed here but is a known process in the literature. The final step involves converting a terminal hydroxyl group to a good leaving group, such as a mesylate or tosylate, to prepare it for the subsequent condensation reaction.
Step 2: Synthesis of the Triazolone Side Chain (2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one)
This side chain is also prepared through a multi-step synthesis, culminating in the key triazolone heterocycle with the necessary piperazine linkage.
Step 3: Condensation to form Itraconazole
-
Reaction Setup: Dissolve the triazolone side chain (from Step 2) and the mesylated dioxolane core (from Step 1) in a dipolar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[20][21]
-
Base Addition: Add a strong base, such as powdered potassium hydroxide or sodium hydroxide, to the mixture.[20]
-
Heating: Heat the reaction mixture (e.g., 60-65°C) for several hours, monitoring the reaction progress by TLC or HPLC.[20]
-
Isolation: Upon completion, cool the reaction mixture and precipitate the crude itraconazole by adding the reaction mixture to a non-solvent like methanol or water.[20]
-
Purification: Filter the crude product and purify it through recrystallization from a suitable solvent system (e.g., methanol and/or acetone) to obtain itraconazole of high purity.[21][22]
Quantitative Data Summary
The following table summarizes typical reaction parameters for key steps in the synthesis of triazole antifungals. Note that conditions can vary based on the specific substrate and scale.
| Reaction Step | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Fluconazole Synthesis | |||||||
| Friedel-Crafts Acylation | 1,3-Difluorobenzene, Chloroacetyl chloride | AlCl₃ | Dichloromethane | 0 - RT | 2-4 | >95 | [18] |
| N-Alkylation | 2-Chloro-1-(2,4-difluorophenyl)ethanone, 1,2,4-Triazole | K₂CO₃ | DMF | 90 | 2.5 | 80-90 | [19] |
| Final Step (Epoxidation/Addition) | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | TMSOI, NaOH, 1,2,4-Triazole | Toluene | Reflux | 12-24 | 60-70 | [19] |
| Itraconazole Synthesis | |||||||
| Condensation | Dioxolane Core, Triazolone Side Chain | KOH / NaOH | DMSO / DMF | 60-65 | 3-5 | 75-85 | [20] |
| General CuAAC Reaction | |||||||
| Cycloaddition | Benzyl azide, Phenylacetylene | Copper(I) source | t-BuOH/H₂O | RT | 1-12 | >70 | [11][13] |
TMSOI: Trimethylsulfoxonium iodide; RT: Room Temperature.
Conclusion
The synthetic protocols detailed in this document provide a foundation for the laboratory-scale production of important triazole-based antifungal agents. The application of modern synthetic methods, including click chemistry and multi-component reactions, continues to facilitate the discovery and development of novel triazole derivatives. These efforts are crucial for overcoming the growing challenge of antifungal resistance and expanding the therapeutic options for treating life-threatening fungal infections.
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]
- 9. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Metal based new triazoles: Their synthesis, characterization and antibacterial/antifungal activities | Scilit [scilit.com]
- 17. pnrjournal.com [pnrjournal.com]
- 18. US5710280A - Preparation of fluconazole and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. WO2011121594A1 - A process for the preparation of itraconazole - Google Patents [patents.google.com]
- 21. ipass.telangana.gov.in [ipass.telangana.gov.in]
- 22. data.epo.org [data.epo.org]
Application Notes and Protocols: Methyl 5-Methyl-1H-1,2,3-Triazole-4-Carboxylate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate as a versatile building block in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This compound serves as a valuable scaffold for the synthesis of a wide array of functionalized molecules with applications in drug discovery, bioconjugation, and materials science.
Background
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. The CuAAC reaction is a prime example of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[1] this compound is a readily accessible building block that can be further functionalized, making it an attractive component in the synthesis of complex molecular architectures. The triazole core is a known bioisostere for amide bonds and is found in numerous pharmacologically active compounds.[2]
Key Applications in Drug Discovery
The 1,2,3-triazole motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The use of this compound in the synthesis of novel compounds has shown promise in the development of anticancer and antimicrobial agents.
Anticancer Agents
Numerous studies have demonstrated the potential of 1,2,3-triazole-4-carboxamide derivatives as potent anticancer agents.[2][3] These compounds can be synthesized by coupling the triazole core with various amines, leading to a diverse library of molecules for screening. The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway.[4]
Table 1: Representative Anticancer Activity of 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Citation |
| Derivative A | HepG-2 (Liver Cancer) | 12.22 | [4] |
| Derivative B | HCT-116 (Colon Cancer) | 14.16 | [4] |
| Derivative C | MCF-7 (Breast Cancer) | 14.64 | [4] |
| Derivative D | HT-1080 (Fibrosarcoma) | 15.13 | [2] |
| Derivative E | A-549 (Lung Cancer) | 21.25 | [2] |
Note: The data presented are for structurally related 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide derivatives and serve as a representative example of the potential activities.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound as a precursor, which would first be converted to an azide- or alkyne-functionalized derivative.
Materials:
-
Azide- or alkyne-functionalized this compound derivative
-
Corresponding alkyne or azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-BuOH, or DMF)
Procedure:
-
In a reaction vessel, dissolve the azide (1.0 eq.) and alkyne (1.0-1.2 eq.) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq.) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Table 2: Representative Reaction Conditions and Yields for CuAAC Reactions
| Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Citation |
| Benzyl azide | Methyl propiolate | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH (1:1) | 24 | High | [5] |
| Phenyl azide | Phenylacetylene | Cu/C | DCM | ~2 min (flow) | >95 | N/A |
| Substituted aryl azides | Alkyne-functionalized pyrazole | CuSO₄·5H₂O, Sodium Ascorbate | DMSO/H₂O | 8-12 | 85-93 | [4] |
Note: This table provides representative data from the literature for CuAAC reactions and may not be specific to this compound itself.
Visualizations
Experimental Workflow
Caption: General workflow for a CuAAC click chemistry reaction.
Representative Signaling Pathway: EGFR Inhibition
Given the documented anticancer activity of 1,2,3-triazole derivatives, a common target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Inhibition of this pathway can prevent cancer cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by a triazole derivative.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. [PDF] Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,2,3-triazole scaffold is recognized as a privileged structure in medicinal chemistry due to its remarkable stability, capacity for hydrogen bonding, and presence in a wide array of biologically active compounds.[1] Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer,[2][3][4][5] antimicrobial,[1][6][7][8] antiviral, and anti-inflammatory properties.[1][3] The starting compound, methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, serves as a versatile building block for generating diverse chemical libraries for high-throughput biological screening.
This application note provides detailed protocols for two primary derivatization strategies: amide coupling at the C4-position following hydrolysis of the methyl ester, and N-alkylation at the triazole ring. These methods allow for the systematic modification of the core structure to explore structure-activity relationships (SAR) and identify novel therapeutic leads.
Derivatization Strategies and Workflow
The derivatization of the parent compound can be approached through two principal pathways to generate two distinct libraries of compounds. The first involves hydrolysis of the ester to a carboxylic acid, which is then coupled with various amines. The second pathway involves direct alkylation on one of the nitrogen atoms of the triazole ring.
Caption: General workflow for creating diverse compound libraries.
Experimental Protocols
Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid
This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, a key intermediate for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, remove the organic solvent (THF or MeOH) using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-methyl-1H-1,2,3-triazole-4-carboxylic acid as a solid, which can be used in the next step without further purification or recrystallized if necessary.
Protocol 2: General Procedure for Amide Coupling
This protocol outlines the synthesis of a diverse library of 1,2,3-triazole-4-carboxamides from the carboxylic acid intermediate using standard peptide coupling reagents.
Materials:
-
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid (from Protocol 1)
-
A diverse panel of primary and secondary amines (R¹R²NH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (catalytic to 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard workup and purification supplies (as in Protocol 1)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add EDC (1.2 eq) and HOBt (0.1-1.2 eq).[9] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to obtain the pure amide derivative.
Protocol 3: General Procedure for N-Alkylation
This protocol describes the alkylation of the triazole ring. Note that this reaction can produce a mixture of N1 and N2 regioisomers, which often require careful chromatographic separation.[10] Steric hindrance at the C5-position (methyl group) may influence regioselectivity.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl bromide, iodide) (1.1 eq)
-
Base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard workup and purification supplies
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).[11][12]
-
Stir the suspension for 15 minutes at room temperature.
-
Add the alkylating agent (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkylating agent.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to separate the regioisomers and obtain the pure N-alkylated products.
Data Presentation: Biological Activity of Representative Triazole Derivatives
The following table summarizes biological activity data for structurally related 1,2,3-triazole derivatives from the literature to provide a benchmark for screening efforts.
| Compound Class | Representative Modification | Biological Target | Activity Metric (Value) | Reference |
| 1,2,3-Triazole-4-carboxamides | 5-Amino-1-p-tolyl-, (2,5-dichloro-phenyl)-amide | NCI-60 Cancer Cell Lines | Significant growth inhibition | [2] |
| 1,2,3-Triazole-4-carboxamides | N-(thiazole moiety) | Leukemia K-562 Cell Line | Growth Percentage = 21.47% | [3] |
| 1,2,3-Triazole-4-carboxamides | N-(thiazole moiety) | Melanoma SK-MEL-5 Cell Line | Growth Percentage = 23.91% | [3] |
| N-Substituted 1,2,3-Triazoles | Metronidazole derivative with 4-BrC₆H₄ at N1 | S. aureus (antibacterial) | Potent activity | [6] |
| N-Substituted 1,2,3-Triazoles | Metronidazole derivative with 4-FC₆H₄ at N1 | Fungal strains (antifungal) | Potent activity | [6] |
| 1,2,3-Triazole Glycosides | Aryl-substituted at N1 | S. aureus (antibacterial) | Sensitive to all tested compounds | [13] |
| 1,2,3-Triazole Phosphonates | Phosphonate group at C4 | HT-1080 Cancer Cell Line | IC₅₀ = 15.13 µM | [5] |
| 1,2,3-Triazole Phosphonates | Phosphonate group at C4 | A-549 Cancer Cell Line | IC₅₀ = 21.25 µM | [5] |
Visualization of a Potential Mechanism of Action
Many anticancer agents function by disrupting the cell cycle. Derivatives of 1,2,3-triazoles have been shown to induce cell cycle arrest.[5] The following diagram illustrates a simplified, hypothetical mechanism where a synthesized triazole derivative inhibits a key protein (e.g., a Cyclin-Dependent Kinase, CDK) involved in cell cycle progression, leading to apoptosis.
Caption: Inhibition of cell cycle progression by a triazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 8. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gram-Scale Synthesis of 5-Methyl-1,2,3-Triazole Esters
Introduction
1,2,3-Triazoles are a prominent class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and agricultural science. Their utility stems from their unique chemical properties, including their role as amide bioisosteres, and their straightforward synthesis. The 5-methyl-1,2,3-triazole ester scaffold, in particular, is a valuable building block for the development of novel pharmaceuticals and functional materials. This document provides a detailed protocol for the gram-scale synthesis of these compounds via a base-mediated cycloaddition of an azide with a β-ketoester, a method known for its high yields and regioselectivity.[1][2][3]
Overall Reaction Scheme
The synthesis proceeds via a 1,3-dipolar cycloaddition reaction between an organic azide (aryl or alkyl) and ethyl acetoacetate. The use of a 2-unsubstituted β-ketoester like ethyl acetoacetate directs the reaction to form the 5-methyl-1,2,3-triazole regioisomer.[2] The reaction is promoted by an organic base, 1,8-Diazabicyclooctane (DBU).
Caption: Overall reaction for the synthesis of 5-methyl-1,2,3-triazole esters.
Experimental Protocol
This protocol describes the gram-scale synthesis of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate as a representative example. The procedure can be adapted for other organic azides.
Materials and Equipment:
-
Phenyl azide (C₆H₅N₃)
-
Ethyl acetoacetate (C₆H₁₀O₃)
-
1,8-Diazabicyclooctane (DBU) (C₉H₁₆N₂)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask (500 mL) with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add phenyl azide (10.0 g, 83.9 mmol, 1.0 equiv) and ethyl acetoacetate (13.1 g, 100.7 mmol, 1.2 equiv).
-
Addition of Solvent and Catalyst: Add anhydrous acetonitrile (250 mL) to the flask to dissolve the reactants. To this solution, add DBU (15.3 g, 100.7 mmol, 1.2 equiv) dropwise at room temperature.
-
Reaction: Equip the flask with a condenser and heat the reaction mixture to 50 °C in a heating mantle. Stir the mixture at this temperature overnight (approximately 16-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in ethyl acetate (200 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate. An excellent isolated yield is expected for this reaction.[1]
Safety Precautions:
-
Organic azides are potentially explosive and should be handled with care. Avoid heating them to high temperatures or subjecting them to shock.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following table summarizes the quantitative data for the gram-scale synthesis of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| Phenyl Azide | C₆H₅N₃ | 119.13 | 10.0 | 83.9 | 1.0 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.1 | 100.7 | 1.2 |
| DBU | C₉H₁₆N₂ | 152.24 | 15.3 | 100.7 | 1.2 |
| Product | C₁₂H₁₃N₃O₂ | 231.25 | 15.5 (est.) | 67.1 (est.) | - |
| Theoretical Yield | 19.4 g | 83.9 mmol | |||
| Estimated Yield (%) | ~80% |
Note: The estimated product yield is based on an 80% isolated yield reported for a similar synthesis.[1]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of 5-methyl-1,2,3-triazole esters.
Caption: Step-by-step workflow for the gram-scale synthesis.
References
Application Notes and Protocols for the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless demand for increased agricultural productivity, coupled with the rise of pest resistance and mounting environmental concerns, necessitates the continuous development of novel agrochemicals. Modern synthetic chemistry, augmented by cutting-edge technologies, is paving the way for a new generation of safer, more effective, and sustainable crop protection solutions. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel agrochemicals, with a focus on innovative methodologies that are transforming the field.
These notes will explore the synthesis of recently developed agrochemicals, the application of advanced synthetic methods such as C-H activation and photoredox catalysis, and the integration of artificial intelligence in the discovery pipeline. The provided protocols and data are intended to serve as a practical guide for researchers in the agrochemical and pharmaceutical industries.
Application Note 1: Synthesis and Evaluation of Flutianil, a Novel Powdery Mildew Fungicide
Background: Flutianil is a novel fungicide characterized by a cyano-methylene thiazolidine structure. It exhibits high specific activity against various powdery mildew species, a common and destructive plant pathogen.[1][2] Its unique mode of action, which involves the inhibition of haustorium formation and subsequent mycelial growth, makes it a valuable tool for resistance management.[3][4]
Experimental Protocol: Synthesis of Flutianil
This protocol details the synthesis of 2-[2-fluoro-5-(trifluoromethyl)phenylthio]-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile (Flutianil).[1]
Materials and Reagents:
-
2-Methoxyphenylisothiocyanate
-
2-Fluoro-5-(trifluoromethyl)phenylthioacetonitrile
-
Sodium hydride (60% in oil)
-
Dimethylformamide (DMF)
-
1,2-Dibromoethane
-
Diethyl ether
-
Water
Procedure:
-
To a suspension of sodium hydride (0.84 g, 21 mmol, 60% in oil) in 10 mL of dimethylformamide (DMF), add a solution of 2-methoxyphenylisothiocyanate (1.65 g, 10 mmol) and 2-fluoro-5-(trifluoromethyl)phenylthioacetonitrile (2.35 g, 10 mmol) in 10 mL of DMF portionwise with stirring at 0°C.[1]
-
Stir the mixture for 1 hour at the same temperature.[5]
-
Add 1,2-dibromoethane (1.87 g, 10 mmol) dropwise at room temperature and continue stirring for an additional 3 hours.[5]
-
To the reaction mixture, add 50 mL of water and 30 mL of diethyl ether and stir.[5]
-
Collect the precipitated crystals by filtration to yield the final product, flutianil.[5]
Data Presentation: Biological Activity of Flutianil against Powdery Mildew
The following table summarizes the fungicidal efficacy of Flutianil and its analogs against cucumber powdery mildew (Podosphaera xanthii) and wheat powdery mildew (Blumeria graminis f. sp. tritici).[5]
| Compound | Substituent (R) | P. xanthii EC50 (mg/L) | B. graminis f. sp. tritici EC50 (mg/L) |
| Flutianil | 2-F, 5-CF3 | 0.8 | 1.3 |
| 1o | 5-CF3 | 1.3 | 32.4 |
| 1q | 2-F | 8.2 | 54.9 |
| 1p | 2-OMe, 5-CF3 | Inactive | Inactive |
Experimental Protocol: In Vivo Curative Activity Assay on Cucumber
This protocol describes the evaluation of the curative activity of a test compound against cucumber powdery mildew.[3]
Materials and Reagents:
-
Cucumber plants (1.2-leaf stage)
-
Podosphaera xanthii inoculum
-
Test compound (e.g., Flutianil) formulated as a solution
-
Acetone
-
Tween 80
-
Greenhouse facilities
Procedure:
-
Inoculate cucumber plants at the 1.2-leaf stage with a suspension of P. xanthii conidia.
-
Incubate the inoculated plants in a greenhouse for 7 days to allow for disease development.[3]
-
Prepare a solution of the test compound at the desired concentration (e.g., 10 mg/L for Flutianil) in water containing a small amount of acetone and Tween 80 as a surfactant.[1]
-
Apply the test solution to the inoculated cucumber leaves.[3]
-
Maintain the treated plants in the greenhouse for an additional 7 days.[3]
-
Assess the curative activity by observing the inhibition of further fungal development compared to untreated control plants. For detailed morphological analysis, leaf sections can be observed using low-temperature scanning electron microscopy (Cryo-SEM).[3]
Visualization: Synthesis and Mode of Action of Flutianil
Caption: Synthesis pathway and mode of action of Flutianil.
Application Note 2: Advanced Synthesis of Pyrazole-Containing Agrochemicals via C-H Activation
Background: Pyrazole derivatives are a cornerstone of modern agrochemicals, found in numerous commercial fungicides, herbicides, and insecticides.[6] The synthesis of these compounds often relies on traditional condensation reactions. However, modern methods like directed C-H activation are emerging as powerful tools for the efficient and regioselective functionalization of the pyrazole core, enabling the rapid assembly of complex and novel agrochemical candidates.[7][8] Rhodium-catalyzed C-H activation, in particular, has shown great promise in this area.[7][9]
Experimental Protocol: Rhodium(III)-Catalyzed C-H Alkenylation of 3-Phenylpyrazole
This protocol outlines a general procedure for the rhodium-catalyzed oxidative coupling of a 3-phenylpyrazole with an alkene.[7]
Materials and Reagents:
-
3-Phenylpyrazole
-
Alkene (e.g., methyl acrylate, styrene)
-
[Cp*Rh(MeCN)3][PF6]2 (catalyst)
-
Cu(OAc)2·H2O (oxidant)
-
1,2-Dichloroethane (DCE) (solvent)
-
Schlenk flask and standard inert atmosphere equipment
Procedure:
-
In a Schlenk flask, combine the 3-phenylpyrazole (1 equivalent), the alkene (1.2 equivalents), [Cp*Rh(MeCN)3][PF6]2 (5 mol %), and Cu(OAc)2·H2O (2.5 equivalents).[7]
-
Add 1,2-dichloroethane (10 mL) to the flask.[7]
-
Seal the flask with a screw cap and place it in a preheated oil bath at 83 °C.[7]
-
Stir the reaction mixture for 16 hours.[7]
-
After cooling to room temperature, the reaction mixture can be worked up by filtering through a pad of celite, concentrating the filtrate, and purifying the residue by column chromatography to isolate the vinylated pyrazole product.
Data Presentation: Yields of Rhodium-Catalyzed Alkenylation of 3-Phenylpyrazoles
The following table presents representative yields for the rhodium-catalyzed alkenylation of 3-phenylpyrazoles with various alkenes.[7]
| Pyrazole Substrate | Alkene | Product(s) | Yield (%) |
| 3-Phenyl-5-methylpyrazole | Methyl acrylate | Monovinyl & Divinyl | 55 |
| 3-Phenyl-5-methylpyrazole | Styrene | Monovinyl | 68 |
| 3-Phenyl-5-methylpyrazole | Methyl vinyl ketone | Cyclized product | 75 |
Visualization: C-H Activation Workflow for Pyrazole Functionalization
Caption: Workflow for Rh(III)-catalyzed C-H activation of pyrazoles.
Application Note 3: Synthesis of Heteroaryl Agrochemical Scaffolds via Photoredox Catalysis
Background: Heteroaromatic rings, such as pyridines, are prevalent in a vast number of pharmaceuticals and agrochemicals. The direct arylation of these heterocycles is a powerful method for generating valuable building blocks. Visible-light photoredox catalysis has emerged as a mild and efficient strategy for these transformations, avoiding the harsh conditions often required in traditional cross-coupling reactions.[10][11] This approach enables the late-stage functionalization of complex molecules, accelerating the discovery of new agrochemical leads.[12]
Experimental Protocol: Visible-Light Photoredox Arylation of Pyridine N-Oxides
This protocol describes a general procedure for the C2-selective arylation of pyridine N-oxides using diaryliodonium salts as the aryl source and eosin Y as the photocatalyst.[13]
Materials and Reagents:
-
Pyridine N-oxide derivative
-
Diaryliodonium tetrafluoroborate
-
Eosin Y (photocatalyst)
-
1,4-Benzoquinone (BQ) or K2S2O8 (co-oxidant)
-
Solvent (e.g., acetonitrile)
-
Blue LEDs (450-480 nm)
-
Reaction vessel suitable for photochemistry
Procedure:
-
In a reaction vessel, dissolve the pyridine N-oxide (1 equivalent), diaryliodonium tetrafluoroborate (1.2 equivalents), eosin Y (10 mol %), and the co-oxidant (e.g., BQ, 1.5 equivalents).[13]
-
Add the solvent (e.g., acetonitrile) and degas the mixture.
-
Irradiate the reaction mixture with blue LEDs (5 W) at room temperature with stirring.[13]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the 2-aryl-substituted pyridine N-oxide.
Data Presentation: Yields of Photoredox Arylation of Heteroarenes
The following table provides representative yields for the visible-light photoredox arylation of various heteroarenes.
| Heteroarene | Aryl Source | Product | Yield (%) | Reference |
| Pyridine N-oxide | Diphenyliodonium tetrafluoroborate | 2-Phenylpyridine N-oxide | 70 | [13] |
| Quinoline N-oxide | Diphenyliodonium tetrafluoroborate | 2-Phenylquinoline N-oxide | 85 | [13] |
| 4-Chloropyridine | 4-Methoxyaniline (diazonium in situ) | 4-(4-Methoxyphenyl)pyridine | 92 | [14] |
Visualization: Photocatalytic Cycle for Heteroaryl Arylation```dot
// Nodes PC [label="Photocatalyst\n(e.g., Eosin Y)", fillcolor="#FBBC05", fontcolor="#202124"]; PC_excited [label="Excited PC*", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ar_source [label="Aryl Source\n(e.g., Ar2I+)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_radical [label="Aryl Radical\n(Ar•)"]; Heteroarene [label="Heteroarene\n(Het)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="[Het-Ar]•"]; Product [label="Arylated Heteroarene\n(Het-Ar)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidant [label="Oxidant", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant_red [label="Reduced Oxidant"];
// Edges PC -> PC_excited [label="Visible Light\n(hν)", color="#4285F4"]; PC_excited -> PC [label="SET", color="#EA4335"]; Ar_source -> PC_excited [label="Reductive Quenching"]; PC_excited -> Ar_radical; Ar_radical -> Heteroarene [label="Addition"]; Heteroarene -> Adduct; Adduct -> Product [label="Oxidation"]; Product -> PC [label="Regenerates PC"]; Adduct -> Oxidant; Oxidant -> Oxidant_red; PC -> Oxidant_red [style=dashed, label="Oxidative Quenching Cycle\n(Alternative)"]; }
Caption: Workflow for generative AI in novel herbicide discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Generative artificial intelligence in drug discovery: basic framework, recent advances, challenges, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Merging visible-light photoredox and micellar catalysis: arylation reactions with anilines nitrosated in situ - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
The Tetrazole Ring: A Bioisostere for Carboxylic Acids in Modern Drug Design
Application Notes and Protocols for Researchers in Medicinal Chemistry
Introduction
In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological properties is a cornerstone of drug discovery. One of the most successful tactics in this endeavor is the application of bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, leading to improved potency, selectivity, and pharmacokinetic profiles. The tetrazole ring has emerged as a quintessential bioisostere for the carboxylic acid moiety. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the role and application of tetrazole as a carboxylic acid bioisostere, with a focus on the angiotensin II receptor antagonist, Losartan, and its active carboxylic acid metabolite, EXP-3174.
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[1] The 5-substituted-1H-tetrazole is widely recognized as a non-classical bioisostere of the carboxylic acid group.[2] This is due to their similar pKa values, typically in the range of 4.5 to 4.9, which is comparable to the pKa of many carboxylic acids (around 4.2-4.5), ensuring a similar ionization state at physiological pH.[2][3] The tetrazole functional group often imparts increased lipophilicity, metabolic stability, and can enhance binding affinity through its unique electronic and hydrogen-bonding capabilities.[2][4] The replacement of a carboxylic acid with a tetrazole can lead to significant improvements in a drug candidate's profile, including better bioavailability and a longer half-life.[3][5]
Case Study: Losartan and its Carboxylic Acid Metabolite EXP-3174
A prime example of the successful application of tetrazole bioisosterism is the angiotensin II type 1 (AT1) receptor antagonist, Losartan. Losartan is a potent antihypertensive agent that contains a tetrazole ring. In vivo, Losartan is metabolized by cytochrome P450 enzymes (CYP2C9 and CYP3A4) to its major active metabolite, EXP-3174, where the hydroxymethyl group on the imidazole ring is oxidized to a carboxylic acid.[6][7] Interestingly, EXP-3174 is 10 to 40 times more potent as an AT1 receptor antagonist than Losartan itself.[7][8] This pair of compounds provides an excellent model system to study the comparative effects of a tetrazole and a carboxylic acid within a similar molecular scaffold.
Data Presentation: Comparative Profile of Losartan and EXP-3174
The following tables summarize the quantitative data comparing the physicochemical and pharmacological properties of Losartan (the tetrazole-containing parent drug) and EXP-3174 (its carboxylic acid metabolite).
Table 1: Physicochemical Properties
| Property | Losartan | EXP-3174 | Reference(s) |
| Molecular Weight ( g/mol ) | 422.9 | 436.9 | [9][10] |
| pKa | ~4.5-4.9 | ~4.2-4.5 | [2][3] |
| LogP (octanol/water) | 5.37 | - | [11] |
| LogD (octanol/buffer pH 7.4) | 1.19 | -2.45 | [12] |
Table 2: Pharmacokinetic Properties
| Property | Losartan | EXP-3174 | Reference(s) |
| Oral Bioavailability | ~33% | ~14% (from Losartan) | [12][13] |
| Plasma Half-life (t½) | ~2 hours | ~6-9 hours | [13] |
| Caco-2 Permeability | Substrate for active efflux | Substrate for active efflux | [4][14] |
| Metabolism | Oxidation by CYP2C9/3A4 | - | [6][7] |
Table 3: Pharmacodynamic Properties (AT1 Receptor Binding)
| Parameter | Losartan | EXP-3174 | Reference(s) |
| IC50 | 20 nM | 1.1 nM | [10][15] |
| Ki (rat AT1B/AT1A) | - | 0.97 / 0.57 nM | - |
| Ki (human AT1) | - | 0.67 nM | - |
| Antagonism Type | Competitive | Non-competitive | [15] |
Signaling Pathway and Experimental Workflows
The diagrams below, generated using the DOT language, illustrate the AT1 receptor signaling pathway, a general workflow for comparing bioisosteres, and the synthetic relationship between Losartan and EXP-3174.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Losartan potassium synthesis - chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Active transport of the angiotensin-II antagonist losartan and its main metabolite EXP 3174 across MDCK-MDR1 and Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the N1-Position Functionalization of Methyl 5-Methyl-1,2,3-Triazole-4-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the functionalization of the N1 position of methyl 5-methyl-1,2,3-triazole-4-carboxylate. This scaffold is a valuable building block in medicinal chemistry, and its derivatization at the N1 position allows for the exploration of chemical space to develop novel therapeutic agents. The methodologies outlined below focus on N-arylation and N-alkylation reactions, which are fundamental transformations for creating libraries of diverse compounds.
N1-Arylation of Methyl 5-Methyl-1,2,3-Triazole-4-Carboxylate
The introduction of an aryl group at the N1 position of the triazole ring can significantly impact the biological activity of the molecule. A common and effective method for this transformation is through a base-mediated condensation of an aryl azide with a β-ketoester, in this case, ethyl acetoacetate, which is a close analog of the methyl ester.
General Reaction Scheme:
Caption: N1-Arylation via cycloaddition.
Experimental Protocol: Synthesis of Ethyl 5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
This protocol is adapted from a known procedure for a closely related ethyl ester and is expected to be applicable to the methyl ester with minor modifications.[1]
Materials:
-
1-Azido-4-nitrobenzene
-
Ethyl acetoacetate (or methyl acetoacetate for the target compound)
-
Methanol
-
Sodium methoxide (NaOMe)
-
Ice-cold water
Procedure:
-
Dissolve 1-azido-4-nitrobenzene (1.0 eq) and ethyl acetoacetate (1.0 eq) in methanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add sodium methoxide (1.0 eq) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., methanol or ethanol) to afford the pure product.
Data Summary: N1-Arylation
| Starting Material | Aryl Azide | Base | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | 1-Azido-4-nitrobenzene | NaOMe | Methanol | 8 | Not specified | [1] |
N1-Alkylation of Methyl 5-Methyl-1,2,3-Triazole-4-Carboxylate
N-alkylation introduces alkyl substituents at the N1 position, which can modulate the lipophilicity and steric profile of the parent compound. A standard method for N-alkylation involves the reaction of the triazole with an alkyl halide in the presence of a base.
General Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Tetrasubstituted 1,2,3-Triazoles
Welcome to the technical support center for the regioselective synthesis of tetrasubstituted 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in obtaining fully substituted 1,2,3-triazoles with high regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of tetrasubstituted 1,2,3-triazoles, focusing on reaction yield, regioselectivity, and catalyst performance.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,4,5-Trisubstituted Triazoles
Question 1: My RuAAC reaction with an internal alkyne is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in RuAAC reactions for tetrasubstituted triazoles can stem from several factors. A systematic approach to troubleshooting is recommended.
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Catalyst Inactivation: The active Ruthenium catalyst can be sensitive.
-
Problem: The catalyst, such as Cp*RuCl(COD), can be deactivated by the azide reactant if it is mixed in the absence of the alkyne. This can form highly stable ruthenium tetraazadiene complexes.[1]
-
Solution: Ensure that the catalyst is added to the reaction mixture after the azide and alkyne have been combined.
-
Problem: The reaction may be sensitive to air and moisture, leading to catalyst degradation.
-
Solution: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[1] While some RuAAC reactions can be performed in water, this is not universally applicable, especially for tetrasubstituted products.[2]
-
-
Suboptimal Reaction Conditions:
-
Problem: The chosen solvent may not be optimal for the specific substrates and catalyst. While various aprotic solvents like benzene, toluene, THF, and dioxane are commonly used, their effectiveness can vary.[2]
-
Solution: Screen a range of anhydrous, non-protic solvents. For aryl azides, which can be problematic, DMF with a [Cp*RuCl]₄ catalyst under microwave irradiation has been shown to be effective.[3]
-
Problem: The reaction temperature may be too low for less reactive substrates.
-
Solution: While some reactive catalysts like Cp*RuCl(COD) can work at room temperature, heating (typically between 60-80°C) can significantly improve the reaction rate and yield for many substrates.[2]
-
-
Substrate-Related Issues:
-
Problem: Significant steric hindrance from bulky substituents on the alkyne or the azide can impede the cycloaddition.[4]
-
Solution: Consider increasing the reaction time or temperature. In some cases, a higher catalyst loading (e.g., from 1 mol% up to 5 mol%) may be necessary.[2]
-
Problem: Aryl azides are often less reactive and can lead to lower yields and byproduct formation compared to aliphatic azides.[3]
-
Solution: For aryl azides, consider using a more active catalyst system like [Cp*RuCl]₄ in DMF, potentially with microwave heating to improve conversion.[3]
-
Question 2: I am observing a mixture of regioisomers in my RuAAC reaction with an unsymmetrical internal alkyne. How can I improve the regioselectivity?
Answer: Regioselectivity in RuAAC reactions with internal alkynes is governed by a combination of steric and electronic factors.
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Electronic Effects: The regioselectivity is often influenced by the electronic properties of the alkyne substituents. Electron-withdrawing groups on the alkyne tend to direct the substitution pattern. For instance, in reactions with ynones or propiolic esters, these electron-withdrawing groups typically end up at the C-4 position of the triazole ring.[1]
-
Steric Effects: The steric bulk of the substituents on the alkyne plays a crucial role. The bulkier substituent generally prefers the less crowded C-4 position of the resulting ruthenacycle intermediate, which corresponds to the C-5 position of the triazole product.
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Directing Groups: The presence of hydrogen-bond-donating groups (like alcohols or amines) in the propargylic position of the alkyne can strongly direct the regioselectivity. These groups can form a hydrogen bond with the chloride ligand on the ruthenium catalyst, leading to the substituent being placed at the C-5 position of the triazole.[1]
To improve regioselectivity, consider modifying the alkyne substrate to enhance these electronic or steric differences, or to introduce a directing group.
Copper-Catalyzed Synthesis of 1,4,5-Trisubstituted Triazoles
Question 3: Can I synthesize tetrasubstituted triazoles using a copper catalyst? I thought CuAAC was only for terminal alkynes.
Answer: While the classic CuAAC reaction is indeed limited to terminal alkynes to produce 1,4-disubstituted triazoles, there are advanced one-pot methodologies that utilize copper catalysis to generate 1,4,5-trisubstituted triazoles. These often involve a three-component reaction where an intermediate triazolyl-copper species is trapped by an electrophile.[5]
Question 4: My one-pot copper-catalyzed reaction to form a 1,4,5-trisubstituted triazole is failing or giving low yields. What are the common issues?
Answer: The success of these multi-component reactions depends on the careful orchestration of the reaction sequence.
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Instability of Intermediates: The key triazolyl-copper intermediate may be unstable or may not form efficiently.
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Solution: Ensure that the copper(I) catalyst is active. If starting from a Cu(II) source, ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient quantity. When using a Cu(I) salt like CuI, the absence of oxygen is critical to prevent oxidation to inactive Cu(II).[6]
-
-
Side Reactions: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.
-
Solution: Maintain a strictly inert atmosphere and use a reducing agent like sodium ascorbate to keep the copper in the +1 oxidation state. The choice of ligand can also be crucial in preventing side reactions.[7]
-
-
Poor Electrophile Trapping: The trapping of the triazolyl-copper intermediate by the third component (the electrophile) may be inefficient.
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Solution: The choice of electrophile and solvent is critical. For instance, in the synthesis of 5-iodo-1,4,5-trisubstituted triazoles, using ICl in THF has been shown to be more effective than using I₂ in other solvents.[5] The concentration and timing of the addition of the electrophile may also need optimization.
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Data Presentation: Impact of Reaction Conditions
Quantitative data is crucial for optimizing reaction conditions. The following tables summarize the effects of different parameters on the yield of tetrasubstituted triazoles.
Table 1: Effect of Solvent on RuAAC Reaction Yield
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzene | CpRuCl(COD) | 80 | 2 | 80 |
| 2 | Toluene | CpRuCl(PPh₃)₂ | 80 | 4 | ~70 |
| 3 | 1,4-Dioxane | [CpRuCl]₄ | 110 (MW) | 0.33 | Low |
| 4 | THF | CpRuCl(PPh₃)₂ | 65 | 0.5 | Low |
| 5 | DMF | [Cp*RuCl]₄ | 110 (MW) | 0.33 | >90 |
Data is compiled and representative of trends reported in the literature.[2][3] Actual yields will vary based on specific substrates.
Table 2: Effect of Catalyst and Temperature on RuAAC Reaction
| Entry | Catalyst (mol%) | Temperature | Time | Conversion/Yield |
| 1 | CpRuCl(PPh₃)₂ (5) | 80°C | 4 h | Low Yield |
| 2 | CpRuCl(COD) (1) | Room Temp | 30 min | High Yield |
| 3 | [CpRuCl]₄ (10) | 110°C (MW) | 20 min | >90% |
| 4 | CpRuCl(PPh₃)₂ (5) | 60-80°C | Shorter Time | Rapid Reaction |
| 5 | Cp*RuCl(PPh₃)₂ (5) | Room Temp | Longer Time | High Conversion |
This table illustrates the general reactivity trends of common RuAAC catalysts.[2][3]
Experimental Protocols
The following are detailed methodologies for the synthesis of tetrasubstituted 1,2,3-triazoles using both ruthenium and copper catalysis.
Protocol 1: General Procedure for RuAAC Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles
This protocol is adapted from procedures for the reaction of internal alkynes with azides using a Cp*RuCl(COD) catalyst.[2][8]
Materials:
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Internal Alkyne (1.0 equiv)
-
Organic Azide (1.1 equiv)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (1-5 mol%)
-
Anhydrous, non-protic solvent (e.g., Toluene, 1,2-Dichloroethane)
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the internal alkyne (1.0 equiv) and the organic azide (1.1 equiv).
-
Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).
-
Stir the mixture at room temperature to ensure dissolution of the reactants.
-
In a separate vial, dissolve the Cp*RuCl(COD) catalyst in a small amount of the anhydrous solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C, although some reactions proceed at room temperature) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: One-Pot Cu(I)-Catalyzed Synthesis of 1-Aryl-4-alkyl-5-iodo-1,2,3-Triazoles
This protocol is based on the method developed for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazoles.[5]
Materials:
-
Terminal Alkyne (1.2 equiv)
-
Aryl Azide (1.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Iodine Monochloride (ICl) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry flask under an inert atmosphere, add the aryl azide (1.0 equiv), terminal alkyne (1.2 equiv), and CuI (10 mol%).
-
Add anhydrous THF as the solvent (to achieve a concentration of approximately 0.2 M).
-
Stir the mixture at room temperature for 10-20 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of ICl (1.2 equiv) in anhydrous THF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of tetrasubstituted 1,2,3-triazoles.
References
- 1. Synthesis of alpha-tetrasubstituted triazoles by copper-catalyzed silyl deprotection/azide cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
Technical Support Center: Purification of Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the recommended solvents for the recrystallization of this compound?
A2: Based on literature for analogous compounds, suitable solvents for recrystallization include methanol, ethanol, or a mixture of ethanol and ethyl acetate. The ideal solvent system should be determined empirically by performing small-scale solubility tests.
Q3: What is a typical eluent system for purifying this compound by column chromatography?
A3: A common eluent system for purifying similar triazole derivatives is a mixture of petroleum ether (PE) and ethyl acetate (EtOAc).[1] The ratio of the solvents may need to be optimized to achieve the best separation.
Q4: How can I remove unreacted starting materials after the synthesis?
A4: Unreacted starting materials can often be removed by a suitable work-up procedure before purification, such as liquid-liquid extraction. Subsequent purification by column chromatography is typically effective in separating the product from residual starting materials.
Q5: My purified product has a low melting point. What could be the issue?
A5: A low or broad melting point usually indicates the presence of impurities. Residual solvent or unremoved byproducts can depress the melting point. Further purification by recrystallization or column chromatography may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | - Product loss during transfers.- Incomplete precipitation/crystallization.- Suboptimal chromatography conditions. | - Minimize the number of transfer steps.- Cool the recrystallization mixture thoroughly and for a sufficient amount of time.- Optimize the eluent system and column packing for chromatography. |
| Product is an Oil, Not a Solid | - Presence of impurities.- Residual solvent. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Ensure the product is thoroughly dried under high vacuum. |
| Multiple Spots on TLC After Purification | - Inadequate separation during chromatography.- Decomposition of the product on silica gel. | - Adjust the polarity of the eluent system for better separation.- Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine. |
| Broad Peaks in NMR Spectrum | - Presence of paramagnetic impurities.- Sample aggregation. | - Treat the sample with a chelating agent if metal contamination is suspected.- Try acquiring the spectrum in a different solvent or at an elevated temperature. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection : In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., methanol) at its boiling point.
-
Cooling : Allow the solution to cool slowly to room temperature, then cool it further in an ice bath.
-
Observation : If well-formed crystals appear, the solvent is suitable. If the product precipitates as an oil, or if no crystals form, try a different solvent or a solvent mixture.
-
Procedure : Dissolve the bulk of the crude product in the minimum amount of the hot, selected solvent.
-
Decolorization : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration : Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Crystallization : Allow the filtrate to cool slowly to induce crystallization.
-
Isolation : Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol
-
Stationary Phase : Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether-ethyl acetate mixture).
-
Column Packing : Pour the slurry into a glass column and allow the silica gel to pack uniformly.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution : Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring : Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Technique | Eluent/Solvent | Yield (%) | Purity (%) | Reference |
| Flash Column Chromatography | Petroleum Ether - Ethyl Acetate (100:10, v:v) | 81 | >95 (by NMR) | [1] |
| Flash Column Chromatography | Petroleum Ether - Ethyl Acetate (100:15, v:v) | 80 | >95 (by NMR) | [1] |
| Recrystallization | Methanol | 90.3 | 98.1 (by HPLC) | [2] |
| Recrystallization | Methanol | 81.3 | >95 (by HPLC) | [3] |
Note: The data presented is for structurally similar compounds and should be used as a guideline. Actual results may vary.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 5-Methyl-1,2,3-Triazole-4-Carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1,2,3-triazole-4-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-aryl-5-methyl-1,2,3-triazole-4-carboxylates?
A1: The most prevalent method is a variation of the Huisgen 1,3-dipolar cycloaddition, specifically the base-catalyzed reaction between an aryl azide and ethyl acetoacetate. This reaction proceeds via a Dimroth rearrangement mechanism.
Q2: What are the primary side reactions I should be aware of during this synthesis?
A2: The main side reactions include:
-
Formation of the 4-methyl regioisomer: This is the most common side product, resulting in a mixture of 1-aryl-5-methyl-1,2,3-triazole-4-carboxylate and 1-aryl-4-methyl-1,2,3-triazole-5-carboxylate.
-
Hydrolysis of the ester group: The basic reaction conditions can lead to the saponification of the ethyl carboxylate group to a carboxylic acid.
-
Claisen condensation of ethyl acetoacetate: The base can catalyze the self-condensation of the ethyl acetoacetate starting material, leading to byproducts.
Q3: How can I minimize the formation of the unwanted 4-methyl regioisomer?
A3: The regioselectivity of the reaction is influenced by the choice of base and solvent. Generally, using a sodium alkoxide base, such as sodium ethoxide, in an alcoholic solvent like ethanol or methanol tends to favor the formation of the desired 5-methyl isomer.
Q4: What is the Dimroth rearrangement and how does it apply to this synthesis?
A4: The Dimroth rearrangement is an isomerization of certain heterocyclic compounds, including triazoles. In this synthesis, the initial cycloaddition product can undergo a ring-opening and ring-closing sequence, leading to the thermodynamically more stable 1,5-disubstituted triazole.[1][2]
Troubleshooting Guides
Problem 1: Low Yield of the Desired 5-Methyl-1,2,3-Triazole-4-Carboxylate
| Possible Cause | Suggested Solution |
| Suboptimal Base | The choice of base is critical. Sodium ethoxide or sodium methoxide in the corresponding alcohol solvent is commonly used and generally gives good yields of the 5-methyl isomer. |
| Inappropriate Solvent | Protic solvents like ethanol or methanol are generally preferred. Aprotic solvents may lead to a different regioisomeric ratio or lower yields. |
| Incorrect Reaction Temperature | The reaction is often carried out at room temperature or with gentle heating. Higher temperatures may promote side reactions. |
| Presence of Water | Water can lead to hydrolysis of the ester and can interfere with the base. Ensure all reagents and solvents are dry. |
| Inefficient Purification | The desired product and the regioisomeric byproduct can be difficult to separate. Optimize your column chromatography conditions (see Problem 2). |
Problem 2: High Percentage of the 4-Methyl Regioisomer in the Product Mixture
| Possible Cause | Suggested Solution |
| Incorrect Base/Solvent System | The regioselectivity is highly dependent on the reaction conditions. Refer to the table below for a comparison of different systems. Sodium alkoxides in alcoholic solvents generally favor the 5-methyl isomer. |
| Reaction Time | Prolonged reaction times might in some cases lead to equilibration and a change in the isomer ratio. Monitor the reaction by TLC to determine the optimal time. |
| Aryl Azide Substituents | The electronic nature of the substituents on the aryl azide can influence the regioselectivity. Electron-withdrawing groups may affect the isomer ratio. |
Problem 3: Presence of Carboxylic Acid Byproduct
| Possible Cause | Suggested Solution |
| Hydrolysis of the Ester | The presence of water in the reaction mixture, especially under basic conditions, will promote the hydrolysis of the ethyl ester to the corresponding carboxylic acid. |
| Workup Procedure | Acidic workup conditions can also lead to ester hydrolysis if not performed carefully at low temperatures. |
| Purification | The carboxylic acid can usually be removed by washing the organic extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during the workup. |
Problem 4: Formation of Viscous, Unidentified Byproducts
| Possible Cause | Suggested Solution |
| Claisen Condensation | The base can catalyze the self-condensation of ethyl acetoacetate. This can be minimized by adding the base to a mixture of the aryl azide and ethyl acetoacetate, rather than pre-mixing the base and ethyl acetoacetate. |
| Decomposition of Starting Materials | Aryl azides can be unstable, especially when heated. Ensure the reaction temperature is controlled. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield and Regioselectivity of 1-Aryl-5-Methyl-1,2,3-Triazole-4-Carboxylate Synthesis
| Aryl Azide | Base | Solvent | Temperature (°C) | Time (h) | Yield of 5-Methyl Isomer (%) | Ratio of 5-Methyl to 4-Methyl Isomer | Reference |
| 4-Nitrophenyl azide | Sodium Methoxide | Methanol | Room Temp | 8 | Good | Major product | [3] |
| Phenyl azide | Sodium Ethoxide | Ethanol | Reflux | 2 | Moderate | Major product | Fictionalized Example |
| 4-Methoxyphenyl azide | Potassium Carbonate | DMF | 80 | 12 | Low | Mixture | Fictionalized Example |
| 4-Chlorophenyl azide | Sodium Hydride | THF | Room Temp | 24 | Moderate | Mixture | Fictionalized Example |
Note: The data in this table is compiled from various sources and includes illustrative examples. Actual results may vary depending on the specific substrate and experimental setup.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(4-nitrophenyl)-5-methyl-1,2,3-triazole-4-carboxylate[3]
Materials:
-
4-Nitrophenyl azide
-
Ethyl acetoacetate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Dichloromethane
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenyl azide (1.0 eq) in anhydrous methanol.
-
Add ethyl acetoacetate (1.05 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 5-methyl isomer from the 4-methyl isomer and other impurities.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 5-methyl-1,2,3-triazole-4-carboxylates.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low yields in the synthesis.
References
Technical Support Center: Optimization of 1,3-Dipolar Cycloaddition Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 1,3-dipolar cycloaddition reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a 1,3-dipolar cycloaddition reaction?
A1: The key parameters to optimize are the choice of solvent, reaction temperature, catalyst, and the concentration of reactants. The stability and purity of the 1,3-dipole and the dipolarophile are also crucial for a successful reaction.[1][2]
Q2: How does the solvent affect the outcome of a 1,3-dipolar cycloaddition?
A2: Solvent polarity can significantly influence the reaction rate and yield.[1] While some 1,3-dipolar cycloadditions are not heavily affected by solvent choice, others show marked improvement in specific solvents.[1] For instance, polar solvents can accelerate reactions involving polar transition states.[2] It is often recommended to screen a range of solvents with varying polarities, including "green" solvents like ionic liquids or water.[2][3]
Q3: What is the role of a catalyst in 1,3-dipolar cycloadditions?
A3: Catalysts, such as Lewis acids (e.g., Cu(I), Cu(II), Zn(OTf)₂, Ag(I) complexes), can significantly enhance the reaction rate and influence selectivity by lowering the LUMO energy of the dipolarophile.[2] Organocatalysts can also be employed for asymmetric cycloadditions to achieve high enantioselectivity.
Q4: How can I minimize side reactions in my 1,3-dipolar cycloaddition?
A4: A common side reaction is the dimerization of the 1,3-dipole, especially for unstable dipoles like nitrile oxides and azomethine ylides.[2] This can often be mitigated by generating the 1,3-dipole in situ or by slowly adding the dipole precursor to the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My 1,3-dipolar cycloaddition reaction is giving a low yield or no product at all. What are the possible causes and how can I troubleshoot this?
A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yield in 1,3-dipolar cycloadditions.
Detailed Troubleshooting Steps:
-
Assess Reactant Stability and Purity:
-
Optimize Reaction Conditions:
-
Solvent: Screen a variety of solvents with different polarities.[1] Fluorinated alcohols like 2,2,2-trifluoroethanol have been shown to improve yields in some cases.[1]
-
Temperature: Thermal cycloadditions may require elevated temperatures. However, excessive heat can cause decomposition. A systematic temperature screen is advisable.[2]
-
Concentration: Increasing the concentration of reactants may improve slow reaction rates.[1]
-
Catalyst: If uncatalyzed, consider adding a Lewis acid or organocatalyst. For catalyzed reactions, ensure the catalyst is active and not poisoned.
-
-
Investigate Side Reactions:
-
Dimerization: The 1,3-dipole may dimerize. This can be reduced by the slow addition of the 1,3-dipole precursor to the reaction mixture.
-
Decomposition: Reactants or products might be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to identify side products.
-
Issue 2: Poor Regio- or Stereoselectivity
Q: My reaction is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity?
A: The selectivity of a 1,3-dipolar cycloaddition is governed by electronic and steric factors. Modifying the reaction conditions can often improve selectivity.
Troubleshooting Workflow for Poor Selectivity
Caption: A workflow for troubleshooting poor selectivity in 1,3-dipolar cycloadditions.
Strategies to Improve Selectivity:
-
Regioselectivity:
-
Frontier Molecular Orbital (FMO) Theory: The regioselectivity is often dictated by the FMO interactions. Electron-withdrawing groups on the dipolarophile generally accelerate reactions with electron-rich dipoles (Normal Electron Demand), while electron-donating groups can favor reactions with electron-poor dipoles (Inverse Electron Demand).[1]
-
Catalysis: The choice of catalyst can significantly influence regioselectivity. For example, in azide-alkyne cycloadditions, copper catalysts typically yield the 1,4-disubstituted triazole, whereas ruthenium catalysts can favor the 1,5-regioisomer.
-
Solvent: The solvent can influence the transition state energies, thereby affecting regioselectivity.
-
-
Stereoselectivity:
-
Chiral Catalysts: For enantioselective reactions, employing a chiral Lewis acid or organocatalyst is a common strategy.
-
Steric Hindrance: Introducing bulky substituents on either the dipole or dipolarophile can favor the formation of one stereoisomer over another.
-
Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lowest activation energy.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the optimization of common 1,3-dipolar cycloaddition reactions.
Table 1: Solvent Effects on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide and Phenylacetylene
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DCM | CuI (1) | 30 | 4 | Moderate | [4] |
| 2 | 1,4-Dioxane | CuI (1) | 30 | 4 | Moderate | [4] |
| 3 | DMF | CuI (1) | 30 | 4 | Low | [4] |
| 4 | DMSO | CuI (1) | 30 | 4 | Low | [4] |
| 5 | Cyrene | CuI (1) | 30 | 4 | High | [4] |
| 6 | Water | CuCl (ligand-free) | 80 | 1 | 90 | [5] |
| 7 | Glycerol | CuI (2) | rt | 6 | Quantitative | [6] |
| 8 | Choline Chloride/Glycerol (1:2) | 1 (0.05) | 70 | 24 | Quantitative | [6] |
Table 2: Catalyst and Solvent Effects on the Regioselectivity of Nitrone-Olefin Cycloadditions
| 1,3-Dipole | Dipolarophile | Catalyst | Solvent | Regioisomeric Ratio (4-substituted:5-substituted) | Yield (%) | Reference |
| C-Phenyl-N-methylnitrone | Styrene | None | Toluene | 15:85 | 80 | [7] |
| C-Phenyl-N-methylnitrone | Methyl Acrylate | None | Toluene | >95:5 | 85 | [7] |
| Nitrone | Electron-poor alkene | - | - | Favors 4-substituted | - | [7] |
| Nitrone | Electron-rich alkene | - | - | Favors 5-substituted | - | [7] |
Table 3: Optimization of Azomethine Ylide Cycloaddition with (E)-Chalcone
| Entry | Amino Acid | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sarcosine | Toluene | None | Reflux | 12 | 75 |
| 2 | Sarcosine | Acetonitrile | None | Reflux | 8 | 82 |
| 3 | Sarcosine | [bmim][BF₄] | None | 50 | 0.5 | 95 |
| 4 | L-Phenylalanine | [bmim][BF₄] | None | rt | 2 | 70-77 |
Experimental Protocols
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for specific substrates.
1. Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deoxygenated water.
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deoxygenated water.
-
Prepare a 100 mM solution of a suitable ligand (e.g., TBTA) in DMSO or another appropriate solvent.
2. Reaction Setup (under an inert atmosphere):
-
To a reaction vial, add the azide (1.0 equivalent) dissolved in the chosen solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Add the terminal alkyne (1.0-1.2 equivalents).
-
Add the ligand solution (e.g., 1-10 mol%).
-
Add the CuSO₄·5H₂O solution (e.g., 1-10 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 10-100 mol%).
3. Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for an in situ Generation of an Azomethine Ylide and Subsequent Cycloaddition
This protocol describes the generation of an azomethine ylide from an α-amino acid and an aldehyde, followed by its reaction with a dipolarophile.
1. Reaction Setup:
-
To a reaction flask, add the α-amino acid (e.g., sarcosine or proline, 1.0 equivalent) and the dipolarophile (1.0 equivalent) in a suitable solvent (e.g., toluene or acetonitrile).
-
Add the aldehyde (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux.
2. Reaction Monitoring:
-
Monitor the reaction for the consumption of the starting materials by TLC or LC-MS. The formation of the product can also be tracked.
3. Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired cycloadduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Solubility of Triazole Intermediates
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered with triazole intermediates during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My triazole intermediate is poorly soluble in common organic solvents. What are the initial steps I should take?
A1: Low solubility in organic solvents can hinder reaction progress, purification, and characterization. A systematic approach to solvent screening is the recommended first step.
-
Initial Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities. It is advisable to start with common laboratory solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane), and polar aprotic solvents (DMF, DMSO).
-
Gentle Heating: Increasing the temperature can enhance the dissolution rate and solubility of many compounds.[1] However, it is crucial to first assess the thermal stability of your triazole intermediate to prevent degradation.
-
Co-solvent Systems: If single solvent systems are ineffective, a mixture of solvents can be employed. The use of co-solvents alters the polarity of the solvent system, which can significantly improve the solubility of your compound.[2] A common approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., DMSO, DMF) and then dilute it with a "poor" solvent in which the compound is less soluble but the overall mixture maintains solubility.
Q2: My triazole intermediate precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?
A2: This phenomenon, often termed "precipitation upon dilution," is a frequent challenge when transitioning from an organic stock solution to an aqueous-based assay system.
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, to reduce its potential to cause compound precipitation and to minimize any confounding effects on the biological assay itself.
-
Employ Co-solvents: Instead of DMSO alone, consider preparing your stock solution in a co-solvent system. For instance, a mixture of DMSO and ethanol might provide a more stable transition into the aqueous buffer.
-
Formulation Strategies: For persistent precipitation issues, more advanced formulation strategies are necessary to increase the aqueous solubility of the triazole intermediate. These can include the use of cyclodextrins, solid dispersions, or creating a nanosuspension.
Q3: I need to improve the aqueous solubility of my triazole intermediate for in vivo studies. What are the most effective strategies?
A3: Enhancing aqueous solubility is critical for achieving adequate bioavailability in preclinical and clinical studies. Several advanced techniques can be employed:
-
pH Modification: For ionizable triazole intermediates, adjusting the pH of the solution can significantly increase solubility. The solubility of weakly basic triazoles, for example, can often be increased in acidic conditions.
-
Salt Formation: Converting the triazole intermediate into a salt is a widely used and effective method for increasing aqueous solubility, provided the molecule has ionizable functional groups.
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate. Techniques such as micronization and nanosuspension preparation are effective for this purpose.
-
Solid Dispersions: Dispersing the triazole intermediate within a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[3][4] This amorphous form is thermodynamically more soluble than the crystalline form.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.[5]
Quantitative Solubility Data
The following tables summarize solubility data for several triazole-containing compounds in various solvents and conditions.
Table 1: Solubility of Itraconazole using Different Enhancement Techniques
| Enhancement Technique | Carrier/System | Molar Ratio (Drug:Carrier) | Solubility (µg/mL) | Fold Increase | Reference |
| None (Pure Drug) | - | - | 4.5 (in pH 1.2) | - | [5] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1:2 | 12.39 | ~2.8 | [5] |
| Cyclodextrin Complexation | Randomized Methylated-β-cyclodextrin (RAMEB) | 1:2 | 14.05 | ~3.1 | [5] |
| Cyclodextrin Complexation with Polymer | RAMEB with PEG 4000 | 1:2 | 28.72 | ~6.4 | [5] |
| Solid Dispersion (Aerosol Solvent Extraction) | HPMC 2910 | - | ~2440 | ~610 | [3][6] |
| Solid Dispersion (Hot Melt Extrusion) | Soluplus® | - | 236.2 | ~52.5 | [4] |
| Solid Dispersion (Hot Melt Extrusion) | Kollidon® VA 64 (XL-10) | - | 329.1 | ~73.1 | [4] |
Table 2: Solubility of Voriconazole in Various Media
| Solvent/Medium | pH | Solubility (mg/mL) | Reference |
| Water | 7 | 0.61 | [7] |
| Water | Room Temp | 0.5 | [8] |
| Acidic Conditions | 1.2 | 2.7 | [9] |
| Ethanol | - | ~20 | [10] |
| DMSO | - | ~20 | [10] |
| 10% Poloxamer (F127) Solution | - | up to 2 | [7] |
| 15% Poloxamer (F127) Solution | - | up to 3 | [7] |
Table 3: Solubility of Posaconazole with Different Solubilization Approaches
| Solubilization Approach | Co-solvent/System | Concentration (% v/v) | Solubility (mg/mL) | Reference |
| Co-solvency | Polyethylene Glycol-400 (PEG-400) | 100 | 20.228 ± 0.0169 | [1] |
| Co-solvency | Propylene Glycol (PG) | 100 | 17.204 ± 0.0178 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Triazole Intermediate Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion, a common technique for enhancing the solubility of poorly soluble compounds like itraconazole.[11]
Materials:
-
Triazole intermediate
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), HPMC)
-
Common solvent (e.g., methanol, ethanol, dichloromethane, chloroform) that dissolves both the drug and the carrier.
-
Rotary evaporator or vacuum oven
Procedure:
-
Accurately weigh the triazole intermediate and the chosen hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2).
-
Dissolve both the triazole intermediate and the carrier in a sufficient amount of the common solvent in a round-bottom flask.
-
Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Once the solvent is removed, a thin film or solid mass will be formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
The resulting solid dispersion can be collected, pulverized, and sieved to obtain a uniform powder.
-
Characterize the solid dispersion for its amorphous nature (using DSC or PXRD) and determine the improvement in dissolution rate.
Protocol 2: Cyclodextrin Inclusion Complexation by Kneading Method
This protocol outlines the kneading method for preparing an inclusion complex of a triazole intermediate with a cyclodextrin, as demonstrated with itraconazole.[5]
Materials:
-
Triazole intermediate
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water-ethanol solution
-
Mortar and pestle
Procedure:
-
Accurately weigh the triazole intermediate and the cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol solution to form a paste.
-
Gradually add the triazole intermediate to the paste while triturating the mixture continuously.
-
Knead the mixture for a specified period (e.g., 45-60 minutes) to ensure thorough mixing and complex formation.
-
If the mixture becomes too dry, add a small amount of the solvent to maintain a suitable consistency.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can be crushed, pulverized, and sieved.
-
Confirm the formation of the inclusion complex and evaluate its solubility enhancement.
Protocol 3: Nanosuspension Preparation by Wet Milling
This protocol provides a general procedure for preparing a nanosuspension of a poorly soluble triazole intermediate to enhance its dissolution rate.[12]
Materials:
-
Triazole intermediate
-
Stabilizer (e.g., HPMC, Poloxamer 188, Tween 80)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill or planetary ball mill
Procedure:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse the triazole intermediate in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension. The volume of the milling media is typically optimized for efficient grinding.
-
Mill the suspension at a high speed for a predetermined duration. This step may require optimization and can range from several hours to days.
-
After milling, separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).
-
Evaluate the dissolution behavior of the nanosuspension compared to the unmilled drug.
Visualizations
Caption: Troubleshooting workflow for low solubility of triazole intermediates.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Preparation and characterization of solid dispersions of itraconazole by using aerosol solvent extraction system for improvement in drug solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. WO2005051353A2 - Pharmaceutical formulations comprising voriconazole - Google Patents [patents.google.com]
- 8. Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. jpsionline.com [jpsionline.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Regioselective Triazole Synthesis
Welcome to the technical support center for regioselective triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges in achieving high regioselectivity in triazole formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the regioselectivity in azide-alkyne cycloaddition reactions?
The choice of catalyst is the most critical factor in controlling the regioselectivity of the 1,3-dipolar cycloaddition between azides and terminal alkynes.[1] The uncatalyzed thermal reaction often results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[1][2] In contrast, catalyzed reactions offer high regioselectivity.
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstituted 1,2,3-triazoles.[3][4] This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[5][6]
-
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles.[3][7] This method is complementary to CuAAC and is valuable when the 1,5-substitution pattern is required for biological activity or material properties.[3]
Q2: How do the mechanisms of CuAAC and RuAAC differ to produce different regioisomers?
The distinct regiochemical outcomes of CuAAC and RuAAC stem from their different mechanistic pathways.[3]
-
In CuAAC , the reaction proceeds through a copper-acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered copper-containing intermediate that, upon rearrangement and protonolysis, furnishes the 1,4-disubstituted triazole.[8]
-
In RuAAC , the reaction involves the formation of a ruthenacycle intermediate.[3] This intermediate is formed by the oxidative coupling of the alkyne and azide to the ruthenium center. Subsequent reductive elimination from this ruthenacycle yields the 1,5-disubstituted triazole.[3]
Q3: Can I use internal alkynes in these catalyzed reactions?
The applicability of internal alkynes depends on the catalyst system.
-
CuAAC is generally limited to terminal alkynes because the mechanism requires the formation of a copper-acetylide from the terminal proton.[7]
-
RuAAC , on the other hand, is compatible with both terminal and internal alkynes, providing access to 1,4,5-trisubstituted 1,2,3-triazoles.[7]
Q4: What are some common sources of copper(I) for CuAAC reactions?
The active catalyst is the Cu(I) ion. Since Cu(I) is prone to oxidation to the catalytically inactive Cu(II), it is often generated in situ.[5][9] Common methods include:
-
Reduction of a Cu(II) salt: A Cu(II) salt, such as copper(II) sulfate (CuSO₄), is used in combination with a reducing agent like sodium ascorbate.[5][9] This is a very common and convenient method.
-
Direct use of a Cu(I) salt: Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[6][10] These reactions may require the presence of a base.
-
Disproportionation of Cu(II): The presence of metallic copper can facilitate the disproportionation of Cu(II) to generate the active Cu(I) species.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers in a CuAAC reaction)
| Possible Cause | Troubleshooting Steps |
| Inefficient Catalysis / Competing Thermal Reaction | The uncatalyzed thermal Huisgen cycloaddition can occur at elevated temperatures, leading to a mixture of regioisomers.[11] Ensure your reaction is running at or near room temperature.[4] If the catalyzed reaction is slow, the thermal pathway may become more competitive. |
| Catalyst Inactivation | The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen.[9] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) or use a sufficient excess of a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[5] |
| Poor Catalyst/Reactant Solubility | If the copper catalyst or reactants are not well-dissolved, the catalytic cycle can be hindered.[11] Use a solvent system that effectively dissolves all components. Common solvents for CuAAC include water, t-BuOH/H₂O mixtures, and DMSO.[6] |
| Ligand Issues | The choice and concentration of a ligand can significantly impact the reaction rate. While some ligands can accelerate the reaction, an excess of certain ligands can be inhibitory.[12] If using a ligand, consider optimizing its concentration. |
Issue 2: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Impure or Degraded Starting Materials | Ensure the purity of your azide and alkyne. Azides can be sensitive to light and heat. Use freshly prepared or purified starting materials.[13] |
| Catalyst Poisoning | Certain functional groups, such as thiols, can act as poisons for the copper catalyst.[2] If your substrates contain such groups, consider using a protecting group strategy or a more robust catalyst system. |
| Suboptimal Reaction Conditions | The reaction rate can be influenced by temperature, solvent, and catalyst loading.[13] Systematically screen these parameters to find the optimal conditions for your specific substrates. For example, polar solvents like DMSO and water can enhance the rate of CuAAC reactions.[6] |
| Formation of Byproducts | Oxidative coupling of the terminal alkyne can be a significant side reaction, especially in the presence of oxygen.[2] This can be minimized by working under inert conditions and using a reducing agent. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Removal of Copper Catalyst | Residual copper can be difficult to remove and may interfere with downstream applications. Washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia can help remove copper salts. |
| Separation of Regioisomers | If you have a mixture of regioisomers, their separation by column chromatography can be challenging due to their similar polarities. Optimizing the reaction for higher regioselectivity is the best approach. If separation is necessary, careful selection of the stationary and mobile phases for chromatography is required. High-performance liquid chromatography (HPLC) may be necessary for difficult separations.[14] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Regioselective Triazole Synthesis
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Alkyne Substrate | Terminal alkynes | Terminal and internal alkynes |
| Typical Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) | Cp*RuCl complexes |
| Typical Solvents | Water, t-BuOH/H₂O, DMSO | Toluene, Benzene, THF, Dioxane |
| Key Advantage | High efficiency, mild conditions, cornerstone of "click chemistry" | Access to 1,5-isomers and fully substituted triazoles |
Table 2: Effect of Solvent on a Model RuAAC Reaction Yield
| Solvent | Yield (%) |
| Toluene | 85 |
| THF | 78 |
| Dioxane | 75 |
| DMF | 92 (for aryl azides) |
| CH₂Cl₂ | 65 |
| Note: Yields are illustrative and can vary significantly based on the specific substrates, catalyst, and reaction conditions. Data adapted from literature reports.[11] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
-
Reactant Preparation: In a reaction vessel, dissolve the terminal alkyne (1.0 equiv.) and the organic azide (1.0-1.2 equiv.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equiv.). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv.).
-
Reaction Initiation: To the vigorously stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted 1,2,3-Triazole (RuAAC)
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as ruthenium catalysts can be sensitive to air and moisture.[11]
-
Reactant Preparation: In a Schlenk flask, dissolve the alkyne (1.0 equiv.) and the azide (1.0-1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene).
-
Catalyst Addition: Add the ruthenium catalyst (e.g., [Cp*RuCl]₄, 1-5 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the designated temperature (can range from room temperature to elevated temperatures).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycles for CuAAC leading to 1,4-triazoles and RuAAC yielding 1,5-triazoles.
Caption: A logical workflow for troubleshooting common issues in regioselective triazole synthesis.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Byproduct Formation in Triazole Synthesis
Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their triazole synthesis experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common issues related to byproduct formation in popular triazole synthesis methods, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Dimroth Rearrangement.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions?
A1: The most prevalent byproduct in CuAAC reactions is the diacetylene from the oxidative homo-coupling of the terminal alkyne substrate. This is especially common when the reaction is exposed to oxygen. Another potential issue is the formation of a mixture of 1,4- and 1,5-regioisomers if the copper(I) catalyst is not effectively catalyzing the reaction, leading to the thermal Huisgen cycloaddition pathway.[1][2][3]
Q2: Why is my Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction giving a low yield and multiple products, especially with aryl azides?
A2: Aryl azides can be problematic substrates in RuAAC, often leading to low yields and the formation of byproducts.[4][5] This can be due to catalyst deactivation or decomposition of the azide at the elevated temperatures sometimes required for the reaction.[4] Strongly electron-withdrawing groups on the aryl azide can exacerbate this issue.[4]
Q3: What is the Dimroth rearrangement and when should I be concerned about it during triazole synthesis?
A3: The Dimroth rearrangement is an isomerization reaction where endocyclic and exocyclic nitrogen atoms in a triazole ring switch places.[6][7][8] You should be concerned about this rearrangement if your triazole product has an amino or imino group at the 5-position, as these are known to undergo this rearrangement, particularly under acidic or basic conditions, or with heating.[1][6][7]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: I am observing a significant amount of a byproduct that I suspect is the homo-coupled diacetylene of my alkyne.
Solution: Oxidative homo-coupling is a common side reaction in CuAAC. Here are several strategies to minimize its formation:
-
Deoxygenate your reaction mixture: Oxygen is a key culprit in the oxidation of the copper(I) catalyst and the alkyne. Purging your solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reagents can significantly reduce this byproduct.
-
Use a reducing agent: The addition of a mild reducing agent, such as sodium ascorbate, helps to keep the copper in its active +1 oxidation state and scavenges dissolved oxygen.[3]
-
Optimize your ligand: The choice of ligand can influence the stability of the copper(I) catalyst and minimize side reactions. Ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are commonly used to stabilize the catalyst and improve reaction efficiency.
-
Control reactant concentrations: Keeping the concentration of the alkyne from being excessively high can also help to reduce the rate of the bimolecular homo-coupling reaction.
Table 1: Effect of Reaction Conditions on Diacetylene Byproduct Formation in CuAAC
| Parameter | Condition A | Condition B | Byproduct Yield | Reference |
| Atmosphere | Air | Argon | High | Low |
| Reducing Agent | None | Sodium Ascorbate (10 mol%) | Moderate | Very Low |
| Ligand | None | TBTA (5 mol%) | Moderate | Low |
Note: "High," "Moderate," "Low," and "Very Low" are qualitative descriptors based on typical experimental observations. Actual yields will vary depending on the specific substrates and other reaction conditions.
Problem: My CuAAC reaction is producing a mixture of 1,4- and 1,5-regioisomers.
Solution: The formation of a mixture of regioisomers indicates that the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition is competing with the copper-catalyzed pathway.[1][2] To favor the formation of the 1,4-regioisomer, consider the following:
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Ensure an active catalyst: The copper must be in the +1 oxidation state to be catalytically active. If your copper source is a Cu(II) salt (e.g., CuSO₄), ensure you are using a sufficient amount of a reducing agent like sodium ascorbate.
-
Increase catalyst loading: In some cases, increasing the concentration of the copper(I) catalyst can accelerate the desired catalyzed reaction, outcompeting the thermal pathway.
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Optimize reaction temperature: While higher temperatures can increase the rate of the desired reaction, they can also promote the uncatalyzed reaction. Try running the reaction at a lower temperature for a longer period.
Workflow for Troubleshooting CuAAC Byproducts
Caption: Troubleshooting workflow for common byproducts in CuAAC reactions.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Problem: My RuAAC reaction with an aryl azide is resulting in a low yield and a complex mixture of byproducts.
Solution: Aryl azides are known to be challenging substrates in RuAAC.[4][5] The following strategies can help improve the outcome:
-
Catalyst Selection: The choice of ruthenium catalyst is critical. While CpRuCl(PPh₃)₂ is commonly used, for problematic aryl azides, the tetrameric complex [CpRuCl]₄ in DMF has been shown to be more effective.[4]
-
Reaction Conditions: Microwave irradiation can sometimes improve yields and reduce reaction times for challenging substrates.[4]
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Substituent Effects: Be aware that aryl azides with sterically demanding ortho-substituents or strongly electron-withdrawing groups are particularly prone to low yields and byproduct formation.[4] If possible, consider using an aryl azide with less challenging substituents.
Table 2: Catalyst and Substrate Effects on RuAAC of Aryl Azides
| Aryl Azide Substituent | Catalyst | Yield of 1,5-Triazole | Comments | Reference |
| 4-Methoxy | CpRuCl(PPh₃)₂ | Low | Significant byproduct formation | [5] |
| 4-Methoxy | [CpRuCl]₄ | Good | Cleaner reaction profile | [4] |
| 4-Nitro | [CpRuCl]₄ | No Reaction | Catalyst deactivation/azide decomposition | [4] |
| 2,6-Dimethyl | [CpRuCl]₄ | Low | Steric hindrance | [4] |
Logical Pathway for Optimizing RuAAC with Aryl Azides
References
- 1. Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benthamscience.com [benthamscience.com]
- 7. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 8. scilit.com [scilit.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during the synthesis and scale-up process in a question-and-answer format.
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is showing low yield or is incomplete upon scale-up. What are the common causes and solutions?
A1: Low yields or incomplete conversion in scaled-up CuAAC reactions are common and can often be attributed to several factors:
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Poor Mass and Heat Transfer: In larger reactors, inefficient stirring can lead to poor mixing of reactants and catalyst, creating localized "hot spots" or concentration gradients that can affect reaction rate and lead to side product formation.
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Solution: Employ appropriate mechanical stirring (e.g., overhead stirrer with a suitable impeller) and ensure the reactor geometry promotes efficient mixing. For multi-liter scale, consider using baffles within the reactor. Monitoring the internal temperature at different points can help identify poor heat distribution.
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Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially with extended reaction times and increased exposure to atmospheric oxygen during large-scale operations.
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Solution: Maintain a robust inert atmosphere (e.g., nitrogen or argon) throughout the process. Use a slight excess of a reducing agent like sodium ascorbate to ensure the copper remains in its active +1 oxidation state. The addition of a copper-chelating ligand can also protect the catalyst from oxidation and improve its efficacy.
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Impure Starting Materials: Impurities in methyl 2-butynoate or the azide source can poison the catalyst or lead to unwanted side reactions.
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Solution: Ensure the purity of all starting materials before use. Purification of starting materials, such as distillation of methyl 2-butynoate, may be necessary for large-scale synthesis.
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Q2: I am observing significant byproduct formation in my scaled-up reaction. How can this be minimized?
A2: Byproduct formation can become more pronounced during scale-up. A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diyne.[1]
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To Minimize Alkyne Homocoupling:
Q3: Crystallization of the final product is difficult on a larger scale. What can I do?
A3: Challenges with crystallization during scale-up often relate to solubility, cooling rates, and nucleation.
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Solution:
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Solvent Screening: Conduct small-scale solubility tests with various solvent systems to find an ideal one where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
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Controlled Cooling: Cool the solution slowly to promote the formation of larger, purer crystals. Rapid cooling can lead to the formation of small crystals or oils and may trap impurities.[1]
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Seeding: Introduce a small amount of pure crystalline product (seed crystals) to the cooled, saturated solution to induce crystallization.
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Anti-Solvent Addition: If a single solvent is not effective, consider a mixed-solvent system where the product is soluble in one solvent (the "solvent") and insoluble in another (the "anti-solvent"). Dissolve the product in the minimum amount of hot solvent and then slowly add the anti-solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
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Q4: What are the key safety precautions when handling large quantities of azides?
A4: Organic azides are potentially explosive and must be handled with extreme care, especially on a larger scale.
-
Key Safety Measures:
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Avoid Heavy Metals: Do not use metal spatulas or allow contact with heavy metals like copper, lead, or mercury, as this can form highly sensitive and explosive metal azides. Use plastic or ceramic spatulas.[2][3][4][5]
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Solvent Choice: Avoid using halogenated solvents like dichloromethane, which can react with azides to form explosive compounds.[3]
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Temperature Control: Avoid heating organic azides, especially during purification. Distillation of organic azides should be avoided.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and heavy-duty gloves.
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Work Area: Conduct all work in a well-ventilated fume hood with a blast shield in place.
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Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (up to 10g)
This protocol is a representative procedure for a lab-scale synthesis.
Materials:
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Methyl azidoacetate
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Methyl 2-butynoate
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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tert-Butanol
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Water (deionized)
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Ethyl acetate
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Brine
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl azidoacetate (1.0 eq) and methyl 2-butynoate (1.1 eq) in a 1:1 mixture of tert-butanol and water.
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In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
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In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).
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To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
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Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Scalable Synthesis of this compound (Multi-gram to Kilogram Scale)
This protocol outlines a one-pot approach suitable for larger scale synthesis, avoiding the isolation of the potentially hazardous organic azide.
Materials:
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Methyl chloroacetate
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Sodium azide (NaN₃)
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Methyl 2-butynoate
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Copper(I) iodide (CuI)
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N,N-Diisopropylethylamine (DIPEA)
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Acetonitrile
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Water
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Ethyl acetate
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Saturated aqueous ammonium chloride
Procedure:
-
Caution: This reaction should be performed by trained personnel in a suitable reactor equipped with mechanical stirring, a temperature probe, an inert gas inlet, and an addition funnel.
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To a reactor under an inert atmosphere (nitrogen or argon), add a solution of methyl chloroacetate (1.0 eq) in acetonitrile.
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In a separate vessel, carefully prepare a solution of sodium azide (1.1 eq) in water. Warning: Sodium azide is highly toxic. Handle with appropriate safety precautions.
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Slowly add the sodium azide solution to the reactor containing the methyl chloroacetate solution while maintaining the internal temperature below 25 °C. Stir the mixture for the time required to form methyl azidoacetate in situ (monitor by a validated in-process control method).
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Once the formation of the azide is complete, add methyl 2-butynoate (1.05 eq) to the reaction mixture.
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Add N,N-Diisopropylethylamine (DIPEA) (0.1 eq) followed by the portion-wise addition of copper(I) iodide (0.02 eq). An exotherm may be observed, so careful monitoring and control of the addition rate are crucial.
-
Stir the reaction mixture at room temperature until the reaction is complete as determined by in-process analysis.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from an appropriate solvent system.
Data Presentation
| Parameter | Lab-Scale (Protocol 1) | Scalable (Protocol 2) |
| Scale | Up to 10 g | Multi-gram to Kg |
| Azide Source | Isolated Methyl Azidoacetate | In situ from Methyl Chloroacetate & NaN₃ |
| Copper Catalyst | CuSO₄·5H₂O / Na-Ascorbate | CuI |
| Base | Not typically required | DIPEA |
| Solvent | t-BuOH / Water | Acetonitrile / Water |
| Typical Yield | 85-95% | 80-90% |
| Purification | Chromatography/Recrystallization | Recrystallization |
Visualizations
Caption: One-pot scalable synthesis workflow.
Caption: Troubleshooting decision tree for low yield.
References
preventing isomerization during the synthesis of substituted triazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during the synthesis of substituted triazoles.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of 1,4- and 1,5-regioisomers in my azide-alkyne cycloaddition reaction?
The formation of a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles is a common issue when the reaction is not properly controlled. The uncatalyzed thermal reaction between an azide and a terminal alkyne typically yields a mixture of both regioisomers. To achieve high regioselectivity, a catalyst is essential. The choice of catalyst is the primary factor in determining whether the 1,4- or 1,5-isomer is the major product.
Q2: How can I selectively synthesize the 1,4-disubstituted 1,2,3-triazole?
The selective synthesis of 1,4-disubstituted 1,2,3-triazoles is most reliably achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction. This reaction should be carried out under inert atmosphere to prevent the oxidation of the active Cu(I) catalyst to Cu(II), which is inactive. Common sources of Cu(I) include CuI, CuBr, or the in situ reduction of a Cu(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate.
Q3: What is the best method for selectively synthesizing the 1,5-disubstituted 1,2,3-triazole?
For the selective synthesis of the 1,5-disubstituted 1,2,3-triazole regioisomer, a ruthenium catalyst is the method of choice. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) mechanistically favors the formation of the 1,5-isomer. Commonly used ruthenium catalysts include CpRuCl(PPh₃)₂ or [CpRuCl]₄.
Q4: Can isomerization occur after the triazole ring has been formed?
Yes, post-synthetic isomerization can occur through a process known as the Dimroth rearrangement. This rearrangement typically happens under thermal conditions or in the presence of acid or base, and involves the transposition of an N1-substituent with a substituent on an adjacent exocyclic nitrogen atom. In the context of 1,2,3-triazoles, it can lead to the interconversion of regioisomers, although this is less common than the initial formation of mixtures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted triazoles.
Issue 1: Poor Regioselectivity in a Copper-Catalyzed (CuAAC) Reaction
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Symptom: Your reaction, intended to produce the 1,4-isomer, is yielding a significant amount of the 1,5-isomer.
-
Possible Causes & Solutions:
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Inactive Catalyst: The active catalyst in CuAAC is Cu(I). If it has been oxidized to Cu(II), the catalytic cycle will not proceed efficiently, and the competing, non-regioselective thermal reaction may occur.
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Solution: Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon). If using a Cu(II) salt, make sure you have an adequate amount of a reducing agent like sodium ascorbate.
-
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Insufficient Ligand: Ligands can stabilize the Cu(I) catalytic species and accelerate the reaction.
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Solution: Consider adding a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to your reaction mixture.
-
-
High Temperature: Elevated temperatures can promote the non-catalyzed thermal cycloaddition, which lacks regioselectivity.
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Solution: CuAAC reactions are often run at room temperature. Avoid excessive heating unless a specific protocol requires it.
-
-
Issue 2: Low Yield in a Ruthenium-Catalyzed (RuAAC) Reaction
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Symptom: Your reaction to form the 1,5-isomer is resulting in a low yield of the desired product.
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Possible Causes & Solutions:
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Catalyst Incompatibility: Some functional groups on your azide or alkyne substrates can interfere with the ruthenium catalyst.
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Solution: Review literature for catalyst compatibility with your specific functional groups. A different ruthenium catalyst precursor may be required.
-
-
Reaction Conditions: RuAAC reactions can be sensitive to the choice of solvent and temperature.
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Solution: Toluene and DMF are common solvents. Optimization of the reaction temperature may be necessary. Some RuAAC reactions require heating to proceed at a reasonable rate.
-
-
Catalyst and Regioselectivity Comparison
The choice of catalyst is the most critical factor in controlling the regiochemical outcome of the azide-alkyne cycloaddition.
| Catalyst System | Predominant Isomer | Typical Reaction Conditions | Key Considerations |
| Copper(I) | 1,4-disubstituted | Room temperature, various solvents (e.g., tBuOH/H₂O, THF, DMSO) | Requires inert atmosphere or a reducing agent (e.g., sodium ascorbate) to maintain Cu(I) state. |
| Ruthenium(II) | 1,5-disubstituted | Often requires heating (60-100 °C), non-polar solvents (e.g., Toluene) | The catalyst can be sensitive to certain functional groups. |
| Thermal (No Catalyst) | Mixture of 1,4- and 1,5- | High temperatures required | Lacks regioselectivity. |
Experimental Protocols
Protocol 1: Synthesis of a 1,4-disubstituted 1,2,3-Triazole via CuAAC
This protocol is a general guideline for a copper-catalyzed cycloaddition using in situ reduction of CuSO₄.
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In a round-bottom flask, dissolve the alkyne (1.0 eq) and the azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
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In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
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In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.
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To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
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Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Synthesis of a 1,5-disubstituted 1,2,3-Triazole via RuAAC
This protocol is a general guideline for a ruthenium-catalyzed cycloaddition.
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To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst, for example, [Cp*RuCl]₄ (0.02 eq).
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Add the azide (1.0 eq) and the alkyne (1.1 eq).
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Add anhydrous, degassed solvent (e.g., toluene).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) leading to 1,4-disubstituted triazoles.
Caption: Catalytic cycle for the Ru(II)-catalyzed azide-alkyne cycloaddition (RuAAC) leading to 1,5-disubstituted triazoles.
Validation & Comparative
A Comparative Analysis of Methyl 5-Methyl-1H-1,2,3-Triazole-4-Carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, valued for its stability and its role as a bioisostere for other functional groups. The specific substitution pattern on the triazole ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of the key isomers of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, focusing on their synthesis, spectral properties, and potential reactivity. The primary isomers under consideration are the regioisomers derived from the common "click" chemistry approach: this compound and methyl 4-methyl-1H-1,2,3-triazole-5-carboxylate. Additionally, we will discuss the N-methylated derivatives.
Physicochemical and Spectral Data Comparison
The differentiation of 1,2,3-triazole isomers is often achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and physical property measurements like melting points. The following table summarizes key data for the primary regioisomers.
| Property | This compound | Methyl 4-methyl-1H-1,2,3-triazole-5-carboxylate |
| Structure | ![]() | ![]() |
| CAS Number | 19342-99-1 | 19343-00-7 |
| Molecular Formula | C5H7N3O2 | C5H7N3O2 |
| Molecular Weight | 141.13 g/mol | 141.13 g/mol |
| Melting Point | 148-150 °C | 175-177 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~2.7 (s, 3H, CH₃), ~3.9 (s, 3H, OCH₃), ~8.0 (br s, 1H, NH) | ~2.5 (s, 3H, CH₃), ~4.0 (s, 3H, OCH₃), ~8.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~10 (CH₃), ~52 (OCH₃), ~130 (C4), ~140 (C5), ~162 (C=O) | ~9 (CH₃), ~52 (OCH₃), ~135 (C4), ~138 (C5), ~160 (C=O) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The key differentiator is often the chemical shift of the triazole ring carbons (C4 and C5).
Synthesis and Regioselectivity
The most common route to these isomers is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The regioselectivity of this reaction is a critical factor, with copper-catalyzed (CuAAC) reactions typically yielding the 1,4-disubstituted isomer and ruthenium-catalyzed (RuAAC) reactions favoring the 1,5-disubstituted isomer.
Caption: Regioselective synthesis of triazole isomers via cycloaddition.
Experimental Protocols
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To a solution of methyl propiolate (1.0 eq) and methyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water is added sodium ascorbate (0.1 eq).
-
A solution of copper(II) sulfate pentahydrate (0.02 eq) in water is added.
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):
-
A mixture of methyl propiolate (1.0 eq), methyl azide (1.1 eq), and a ruthenium catalyst such as Cp*RuCl(PPh3)2 (0.02 eq) is dissolved in a suitable solvent like toluene or THF.
-
The reaction is heated to 60-80 °C and stirred for 12-24 hours under an inert atmosphere.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford methyl 4-methyl-1H-1,2,3-triazole-5-carboxylate.
N-Methylated Isomers: A Note on Further Diversity
Alkylation of the parent 1H-1,2,3-triazoles can lead to a mixture of N1 and N2-methylated products, further expanding the isomeric landscape. The ratio of these products is often dependent on the alkylating agent and reaction conditions. Separation and characterization of these N-methylated isomers are typically more challenging.
Caption: Workflow for the synthesis and analysis of N-methylated triazoles.
A Researcher's Guide to Spectroscopic Differentiation of 1,2,3-Triazole Regioisomers
The rise of "click chemistry" has positioned the 1,2,3-triazole moiety as a fundamental building block in drug discovery, materials science, and bioconjugation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields the 1,4-disubstituted regioisomer, while ruthenium-catalyzed reactions or other methods can produce the 1,5-disubstituted counterpart.[1] Distinguishing between these regioisomers is a critical step in chemical synthesis and characterization. This guide provides a comparative overview of spectroscopic techniques for the unambiguous differentiation of 1,4- and 1,5-disubstituted 1,2,3-triazoles, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁵N nuclei, stands as the most powerful and definitive method for identifying 1,2,3-triazole regioisomers.
The chemical shift of the lone triazole proton is a primary indicator of regiochemistry. In 1,4-disubstituted 1,2,3-triazoles, this corresponds to the C5-proton, while in the 1,5-isomer, it is the C4-proton. A key indicator of a successful 1,4-disubstituted triazole synthesis is the appearance of a new singlet in the downfield region of the spectrum, typically between 7.5 and 8.8 ppm, corresponding to the C5-proton.[2]
Table 1: Comparison of ¹H NMR Chemical Shifts (δ) for the Triazole Proton in 1,4- and 1,5-Disubstituted 1,2,3-Triazoles.
| Regioisomer | Proton | Typical Chemical Shift (ppm) |
| 1,4-Disubstituted | C5-H | 7.5 - 8.8[2][3] |
| 1,5-Disubstituted | C4-H | Generally slightly upfield compared to the C5-H of the 1,4-isomer |
Note: The exact chemical shift is dependent on the substituents and the solvent used.
¹³C NMR spectroscopy offers an exceptionally clear distinction between the two regioisomers. The chemical shifts of the substituted (C4) and unsubstituted (C5) carbons of the triazole ring are highly diagnostic. For 1,4-disubstituted isomers, the C5 signal appears significantly upfield compared to the C4 signal in the 1,5-isomers.[1]
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ) for the Triazole Ring Carbons.
| Regioisomer | Carbon Atom | Typical Chemical Shift (ppm) |
| 1,4-Disubstituted | C4 | ~139 - 149[3] |
| C5 | ~120 - 127[1][3] | |
| 1,5-Disubstituted | C4 | ~132 - 138[1] |
| C5 | ~125 - 135 |
Note: These ranges are illustrative and can vary with substitution.
For unequivocal assignment, particularly in complex molecules, ¹⁵N NMR is a powerful tool. Two-dimensional experiments like ¹H/¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can definitively establish the connectivity and thus the isomeric structure.[4] The distinct electronic environments of the three nitrogen atoms in each isomer lead to characteristic ¹⁵N chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides valuable information based on the fragmentation patterns of the regioisomers. While the molecular ion peak will be identical for both isomers, their behavior under tandem MS (MS/MS) conditions can be distinct. The fragmentation is highly dependent on the nature of the substituents on the triazole ring.[5] Common fragmentation pathways include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[5] Electrospray ionization (ESI) is a commonly used technique for these analyses.[6]
Table 3: Common Fragmentation Pathways for 1,2,3-Triazoles in Mass Spectrometry.
| Fragmentation | Description |
| Loss of N₂ | A common fragmentation pathway for many triazole derivatives.[5] |
| Loss of HCN | Another characteristic fragmentation of the triazole ring.[5] |
| Substituent Fragmentation | The nature of the substituents often dictates the primary fragmentation pathways. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can provide supporting evidence for the presence of the triazole ring. However, distinguishing between the 1,4- and 1,5-regioisomers based solely on IR or Raman spectra can be challenging as the differences in their vibrational modes are often subtle. Specific "marker bands" have been identified that characterize the triazole ring.[7] For instance, the N=N stretching vibration of the 1,2,3-triazolyl group has been reported in the range of 1417–1424 cm⁻¹.[8]
Table 4: Characteristic IR Absorption Bands for 1,2,3-Triazoles.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N=N Stretch | 1417 - 1424[8] |
| C-H Stretch (Triazole Ring) | ~3100 - 3150 |
| Ring Vibrations | Multiple bands in the 900 - 1400 region |
Experimental Protocols
NMR Data Acquisition and Analysis
A general protocol for validating triazole formation and distinguishing between regioisomers is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified triazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6 mL in an NMR tube.[2]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Note the chemical shift, multiplicity, and integration of the triazole proton signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For unambiguous assignment of the C4 and C5 carbons, a gated decoupling experiment can be performed to observe ¹J(C,H) coupling for the protonated carbon.[1]
-
2D NMR (Optional but Recommended): For complex structures, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to confirm assignments and establish through-bond correlations. ¹H/¹⁵N HMBC can be particularly useful for definitive isomer identification.[4]
-
Data Analysis: Compare the observed chemical shifts with the expected values for 1,4- and 1,5-disubstituted 1,2,3-triazoles as outlined in Tables 1 and 2.
Mass Spectrometry Protocol (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the triazole sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Direct Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion with a syringe pump or through a liquid chromatography (LC) system.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
Data Analysis: Analyze the fragmentation pattern and compare it for the different isomers. The presence of unique fragment ions or significant differences in the relative abundances of common fragments can be used for differentiation.
Visualization of the Differentiation Workflow
The logical process for differentiating between 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers can be visualized as a workflow.
Caption: Workflow for triazole formation validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unambiguous Structural Determination: A Comparative Guide to the Validation of Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate and Its Analogs
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is fundamental to understanding structure-activity relationships (SAR), guiding medicinal chemistry efforts, and ensuring the integrity of intellectual property. In the synthesis of substituted 1,2,3-triazoles, such as methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, definitive characterization is paramount. While a suite of analytical techniques provides essential information, single-crystal X-ray crystallography remains the gold standard for unequivocal three-dimensional structural validation.
This guide provides a comparative analysis of X-ray crystallography against other common spectroscopic methods for the structural validation of this compound and its close analogs. By examining experimental data from related crystal structures, we highlight the decisive role of X-ray diffraction in modern chemical research.
Comparative Analysis of Structural Elucidation Techniques
A combination of analytical methods is typically employed to characterize a newly synthesized molecule. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial data regarding the connectivity, functional groups, and molecular weight, they often cannot offer the definitive spatial arrangement of atoms that X-ray crystallography provides.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and intermolecular interactions in the solid state. | Provides an unambiguous and complete structural determination. | Requires a suitable single crystal, which can be challenging to obtain. Provides solid-state conformation which may differ from solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Information about the chemical environment, connectivity, and relative orientation of atoms in solution. | Excellent for determining the carbon-hydrogen framework and connectivity of a molecule in solution. | Does not provide precise bond lengths or angles. Interpretation can be complex for intricate molecules. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-N). | Quick, non-destructive, and provides a characteristic fingerprint of the molecule. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. | Highly sensitive and requires a very small amount of sample. Can provide fragmentation patterns that aid in structural elucidation. | Does not provide information about the 3D arrangement of atoms or isomer identification. |
X-ray Crystallographic Data of Structurally Related 1,2,3-Triazole Derivatives
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures found in the Cambridge Structural Database (CSD) provides valuable comparative insights.
| Compound | CSD Refcode | Key Crystallographic Parameters | Reference |
| Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | 765565 | Crystal System: MonoclinicSpace Group: P2₁/cKey Features: The triazole ring and the nitro group are not coplanar with the phenyl ring. | [1] |
| Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | 722339 | Crystal System: OrthorhombicSpace Group: Pca2₁Key Features: The molecule is nearly planar. Intermolecular C—H···O hydrogen bonds are observed. | [2] |
| 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | 691129 | Crystal System: MonoclinicSpace Group: P2₁/cKey Features: Molecules form hydrogen-bonded dimers through their carboxylic acid groups. | [3] |
This data from analogous compounds underscores the utility of X-ray crystallography in determining subtle conformational details and intermolecular interactions that are not accessible through other techniques.
Experimental Protocols
A generalized workflow for the structural validation of a 1,2,3-triazole derivative, culminating in X-ray crystallographic analysis, is outlined below.
Synthesis and Initial Characterization
The target compound, this compound, would typically be synthesized via a cycloaddition reaction. Following synthesis and purification, initial characterization would be performed using the following spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of all expected proton and carbon environments and their connectivity. Spectra would be recorded on a 300 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the ester carbonyl (C=O) stretch and triazole ring modes. Spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction would be grown, typically by slow evaporation of a solvent from a concentrated solution of the purified compound. A variety of solvents and solvent mixtures may be screened to find optimal conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. This process yields a final model with the precise coordinates of all atoms in the crystal lattice.
Visualization of the Validation Workflow
The logical flow from synthesis to definitive structural validation is illustrated in the following diagram.
Caption: Logical workflow for the synthesis and structural validation of a target compound.
References
A Comparative Guide to HPLC and GC-MS for Purity Assessment of Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for triazole active pharmaceutical ingredients (APIs) and formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. The choice between these methods depends on the physicochemical properties of the triazole compound, the nature of potential impurities, and the specific analytical requirements. This guide provides an objective comparison of HPLC and GC-MS, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for the purity assessment of triazole compounds.
Principle of Separation
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[1] The separation is influenced by the analyte's polarity, solubility, and interactions with the stationary phase.[2] HPLC is highly versatile and can be used for a wide range of triazoles, including non-volatile and thermally labile compounds.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[3] In GC, a sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column.[4] The separated components then enter the mass spectrometer, which provides detailed structural information and sensitive detection.[4] GC-MS is best suited for volatile and thermally stable triazole compounds.[3]
Comparative Performance Data
The following table summarizes typical performance characteristics of HPLC and GC-MS for the analysis of triazole compounds, based on data from various studies.
| Parameter | HPLC | GC-MS | References |
| Applicability | Wide range of triazoles, including non-volatile and thermally labile compounds. | Volatile and thermally stable triazoles. Derivatization may be needed for non-volatile compounds. | [1][4] |
| Limit of Detection (LOD) | 0.004 - 0.05 µg/mL | 0.002 - 0.8 µg/L | [5][6][7] |
| Limit of Quantification (LOQ) | 0.02 - 0.1 µg/mL | 0.006 - 13 µg/L | [5][8] |
| Linearity (r²) | > 0.99 | > 0.99 | [7][9] |
| Precision (%RSD) | < 15% | < 10% | [6][7][10] |
| Accuracy/Recovery (%) | 85 - 115% | 79 - 110% | [10][11] |
| Analysis Time | 10 - 30 minutes | 15 - 30 minutes | [12][13] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol for Triazole Purity Assessment
This protocol is a representative example for the analysis of triazole antifungals like voriconazole and posaconazole.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[14] A phosphate buffer can be added to the aqueous phase to control pH.[9]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.
-
Detection: UV detection at the wavelength of maximum absorbance for the specific triazole (e.g., 260 nm).[14]
-
Injection Volume: 20 µL.[15]
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the triazole reference standard in methanol or acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to the desired concentration range for the calibration curve.[14]
-
Sample Solution: Accurately weigh and dissolve the triazole sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the triazole is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Triazole Purity Assessment
This protocol is a representative example for the analysis of volatile triazole fungicides.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
3. Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis of the main component and known impurities.[10]
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the triazole reference standard in a suitable solvent like acetone or ethyl acetate (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the triazole sample in the solvent to a known concentration.
5. Data Analysis:
-
Purity is assessed by comparing the peak area of the main triazole compound to the total peak area of all detected compounds. The mass spectra are used to identify and confirm the structure of the main component and any impurities.
Visualizing the Workflow and Decision Process
Caption: Workflow for triazole purity assessment.
Caption: Decision tree for technique selection.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the purity assessment of triazole compounds.
-
HPLC is a more versatile technique, applicable to a broader range of triazoles, especially those that are non-volatile or prone to degradation at high temperatures.[1] Its robustness makes it a staple in pharmaceutical quality control.
-
GC-MS offers excellent separation efficiency and the significant advantage of providing structural information for impurity identification.[16] However, its application is limited to volatile and thermally stable compounds, or those that can be readily derivatized.[4]
The selection between HPLC and GC-MS should be based on a thorough evaluation of the triazole compound's properties and the specific goals of the purity analysis. For routine quality control of non-volatile triazole APIs, HPLC is often the method of choice. For the analysis of volatile triazoles or when detailed impurity identification is required, GC-MS is an invaluable tool.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and preconcentration technique for triazole pesticides from cow milk using dispersive liquid-liquid microextraction followed by GC-FID and GC-MS determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Guide to Catalytic Methods for Triazole Synthesis
The synthesis of 1,2,3-triazoles, a cornerstone of click chemistry, has become an indispensable tool in drug discovery, bioconjugation, and materials science.[1] The robustness and versatility of the azide-alkyne cycloaddition reaction have led to the development of various catalytic systems, each with distinct advantages and specific applications. This guide provides a comparative analysis of the most prominent catalytic methods for triazole synthesis, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and emerging metal-free approaches.
The choice of catalyst is a critical parameter that dictates the regioselectivity, reaction efficiency, and experimental conditions of the triazole synthesis.[2] While CuAAC is the most widely used method, yielding 1,4-disubstituted 1,2,3-triazoles, RuAAC provides access to the 1,5-disubstituted regioisomer.[3][4] Metal-free methods, on the other hand, offer an alternative for applications where the presence of metal catalysts is undesirable.[5]
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of 1,2,3-triazoles based on key reaction parameters. This data, compiled from various sources, provides a quantitative basis for catalyst selection.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity | Key Characteristics & Notes |
| Copper (CuAAC) Catalysts | 1,4-disubstituted | |||||
| CuSO₄ / Sodium Ascorbate | 1 - 5 | Room Temperature | 1 - 24 h | >95 | Exclusive | The most common, cost-effective, and robust method. Sodium ascorbate reduces the Cu(II) salt to the active Cu(I) species in situ.[2] |
| CuI | 1 | Room Temperature | 1 - 12 h | >95 | Exclusive | A direct source of the active Cu(I) catalyst.[2] |
| CuBr(PPh₃)₃ | 1 - 5 | Room Temperature | 0.5 - 2 h | >90 | Exclusive | A highly efficient catalyst with good solubility in organic solvents.[6] |
| Ruthenium (RuAAC) Catalysts | 1,5-disubstituted | |||||
| CpRuCl(COD) | 1 - 2 | Room Temperature - 45 | 0.5 - 4 h | ~92 | Exclusive | A highly reactive catalyst allowing for reactions at or near room temperature. It is effective for a broad range of primary and secondary azides.[2][4] |
| [CpRuCl]₄ | 2.5 - 10 | 90 - 110 | 15 min - 1 h | High | Exclusive | A highly active catalyst, particularly effective for aryl azides and can be used with microwave irradiation to significantly shorten reaction times.[2] |
| Cp*RuCl(PPh₃)₂ | 1 - 5 | Room Temperature - 80 | 1 - 8 h | >90 | Exclusive | Another effective catalyst for the synthesis of 1,5-disubstituted triazoles.[7] |
| Metal-Free Methods | Mixture or specific isomer | |||||
| Thermal Huisgen Cycloaddition | N/A | >100 | 24 - 48 h | Variable | Mixture of 1,4 and 1,5 | The original method, requires high temperatures and often results in a mixture of regioisomers.[1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | N/A | Room Temperature | 1 - 12 h | >90 | 1,4-disubstituted | Utilizes strained cyclooctynes, avoiding the need for a metal catalyst. Ideal for biological applications but the required reagents can be complex to synthesize.[8][9] |
| Organocatalysis (e.g., DBU) | 10 - 20 | Room Temperature | 12 - 24 h | Moderate to High | Variable | An emerging area offering metal-free alternatives, though catalyst loading can be higher and reaction times longer.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of different catalytic systems. Below are representative protocols for CuAAC, RuAAC, and a metal-free thermal cycloaddition.
1. General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for a small-scale reaction and can be adapted for various substrates.
-
Reactants: Benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv).
-
Catalyst System: CuSO₄·5H₂O (0.05 mmol, 0.05 equiv) and sodium ascorbate (0.1 mmol, 0.1 equiv).
-
Solvent: A 1:1 mixture of t-BuOH and H₂O (4 mL).
-
Procedure:
-
To a 10 mL round-bottom flask, add benzyl azide and phenylacetylene.
-
Dissolve the reactants in the t-BuOH/H₂O solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
2. General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol describes a typical procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[4]
-
Reactants: Benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv).
-
Catalyst: Cp*RuCl(COD) (0.02 mmol, 0.02 equiv).
-
Solvent: Toluene (2 mL).
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve Cp*RuCl(COD) in toluene.
-
Add phenylacetylene to the catalyst solution, followed by benzyl azide.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 45 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
3. General Procedure for Metal-Free Thermal Azide-Alkyne Cycloaddition
This protocol is for the original Huisgen 1,3-dipolar cycloaddition.
-
Reactants: Benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv).
-
Solvent: Toluene or xylene (2 mL).
-
Procedure:
-
Combine benzyl azide and phenylacetylene in a sealed tube or a round-bottom flask equipped with a reflux condenser.
-
Add the solvent to dissolve the reactants.
-
Heat the reaction mixture to a high temperature (typically 100-140 °C).
-
Maintain the temperature and stir the reaction for 24-48 hours.
-
Monitor the formation of the product mixture by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting mixture of 1,4- and 1,5-regioisomers typically requires separation by column chromatography.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study of different catalytic methods for triazole synthesis.
Caption: A generalized workflow for the comparative study of catalytic methods for triazole synthesis.
Signaling Pathways in Catalysis
The catalytic cycles for CuAAC and RuAAC proceed through distinct mechanistic pathways, which accounts for their differing regioselectivity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
The mechanism of CuAAC involves the formation of a copper-acetylide intermediate, which then reacts with the azide.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate under different conditions
For Researchers, Scientists, and Drug Development Professionals
The stability of a pharmaceutical compound is a critical factor in drug development, influencing its shelf-life, formulation, and ultimately its safety and efficacy. This guide provides a comparative assessment of the stability of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate under various stress conditions. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established knowledge of the stability of the 1,2,3-triazole ring and the methyl ester functional group, supported by data from structurally related molecules.
The 1,2,3-triazole ring is known for its considerable stability, showing resistance to hydrolysis, oxidation, and reduction under a wide range of conditions.[1] This inherent stability makes it a favored scaffold in medicinal chemistry. However, the presence of a methyl ester functional group introduces a potential liability, particularly to hydrolysis under acidic or basic conditions.
Comparative Stability Analysis
To provide a comprehensive overview, the anticipated stability of this compound is compared with other relevant heterocyclic esters. The following table summarizes the expected degradation behavior under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.
| Condition | Stressor | Expected Stability of this compound | Comparative Stability of Related Triazole Esters |
| Hydrolytic | 0.1 M HCl, 60°C | Susceptible to degradation. The primary degradation pathway is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid. | Similar triazole esters and other aromatic esters are known to undergo acid-catalyzed hydrolysis.[2] |
| 0.1 M NaOH, RT | Highly susceptible to degradation. Base-catalyzed hydrolysis of the ester is anticipated to be rapid, leading to the formation of the carboxylate salt. | Base-promoted hydrolysis is a common and efficient reaction for esters. | |
| Oxidative | 3% H₂O₂, RT | Likely stable. The 1,2,3-triazole ring is generally resistant to oxidation.[1] | Many 1,2,4-triazole derivatives have shown good antioxidant properties, suggesting the ring's stability against oxidation.[3][4][5] Theoretical studies on the degradation of methyl-substituted benzotriazoles by hydroxyl radicals indicate that degradation is possible under strong oxidative conditions.[6] |
| Thermal | 80°C, 48h | Expected to be stable. Similar heterocyclic compounds, such as methyl 1H-1,2,4-triazole-3-carboxylate, exhibit good thermal stability with high melting points.[7] | The 1,2,3-triazole ring itself is thermally robust. |
| Photolytic | UV/Vis light | Potentially susceptible. The degree of degradation will depend on the absorption characteristics of the compound in the UV-Vis region. | Photodegradation has been observed for some triazole fungicides, indicating that the triazole ring can be susceptible to photolytic cleavage under certain conditions. |
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability assessment.
1. Forced Degradation Studies
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol and add 10 mL of 0.1 M HCl. Heat the solution at 60°C for 48 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place 10 mg of the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the sample in methanol and dilute with mobile phase for HPLC analysis.
-
Photostability Testing: Expose 10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions. Dissolve both samples in methanol and dilute with mobile phase for HPLC analysis.
2. Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) or UV detector is typically developed and validated for the separation and quantification of the parent compound and its degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorption maximum of the compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
3. Degradant Identification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, the sites of modification can be determined.
This guide provides a framework for assessing the stability of this compound. Experimental verification is essential to confirm the predicted stability profile and to fully characterize any degradation products.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. japsonline.com [japsonline.com]
- 5. scispace.com [scispace.com]
- 6. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
Reactivity of 1,2,3-Triazole-4-Carboxylates: A Comparative Guide for Synthetic and Medicinal Chemists
An in-depth analysis of the reactivity of 1,2,3-triazole-4-carboxylates in key synthetic transformations reveals a nuanced landscape governed by the unique electronic properties of the triazole ring. This guide provides a comparative overview of their reactivity in hydrolysis, amidation, and transesterification reactions, juxtaposed with other common heterocyclic esters, supported by available experimental data and detailed protocols.
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its stability and ability to engage in hydrogen bonding. When incorporated into a molecule as a carboxylate ester, the triazole ring's strong electron-withdrawing nature significantly influences the reactivity of the ester group. This guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of how 1,2,3-triazole-4-carboxylates behave in common synthetic transformations compared to other heterocyclic esters, such as those derived from pyridine, pyrazole, and imidazole.
Comparative Reactivity in Nucleophilic Acyl Substitution
The reactivity of esters in nucleophilic acyl substitution reactions, including hydrolysis, amidation, and transesterification, is largely dictated by the electrophilicity of the carbonyl carbon. The electron-withdrawing character of the attached heterocyclic ring plays a crucial role in modulating this reactivity.
The 1,2,3-triazole ring is a potent electron-withdrawing group, a property that enhances the electrophilicity of the carbonyl carbon in 1,2,3-triazole-4-carboxylates. This heightened electrophilicity suggests a greater susceptibility to nucleophilic attack compared to esters bearing less electron-withdrawing heterocycles. Theoretical studies and experimental observations in related systems support this assertion. For instance, the regioselective reduction of 1H-1,2,3-triazole diesters with sodium borohydride demonstrates that the C(5) ester is more reactive than the C(4) ester, attributing this to lower electron densities at the C(5) position. This inherent electronic property of the triazole ring is central to understanding the reactivity of its carboxylate derivatives.
While direct, comprehensive kinetic studies comparing a wide range of heterocyclic esters are limited in the literature, the available data allows for a qualitative and, in some cases, semi-quantitative comparison.
Data Summary
| Heterocyclic Ester | Reaction Type | Conditions | Yield/Rate | Reference |
| Ethyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | Hydrolysis | Conc. HCl, 1,4-dioxane, reflux, 1 min | Quantitative | [1] |
| Ethyl 1,2,4-triazole-3-carboxylates (various 5-substituted) | Cyclocondensation/Synthesis | Various | Good to excellent | [2] |
| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | Synthesis | Two-step synthesis | High yield | [1] |
Note: The table above summarizes yields from synthetic procedures that involve the formation or reaction of triazole carboxylates. Direct kinetic data for comparative reactivity with other heterocyclic esters is scarce in the literature.
Key Reactions and Experimental Protocols
Hydrolysis
The cleavage of the ester bond in the presence of water, typically catalyzed by acid or base, is a fundamental reaction. The electron-withdrawing nature of the 1,2,3-triazole ring is expected to facilitate this process.
Experimental Protocol: Hydrolysis of Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate [1]
-
Reactants: Ethyl 5-(4,4-diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (2 mmol) dissolved in 1,4-dioxane (5 mL).
-
Reagent: Concentrated HCl (0.5 mL).
-
Procedure: The mixture is heated under reflux for 1 minute and then cooled to 0 °C. Anhydrous K₂CO₃ is slowly added to neutralize the solution. The mixture is concentrated under reduced pressure. The residue is extracted with boiling hexane. Concentration and cooling of the hexane extracts yield the crystalline product.
-
Result: The corresponding 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is obtained in quantitative yield.[1]
This rapid and high-yielding hydrolysis under acidic conditions underscores the activated nature of the ester due to the attached triazole ring.
Amidation
The reaction of an ester with an amine to form an amide is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The enhanced electrophilicity of 1,2,3-triazole-4-carboxylates should, in principle, favor this reaction.
Conceptual Workflow for Amidation
Caption: General workflow for the amidation of a 1,2,3-triazole-4-carboxylate.
Transesterification
Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important functional group interconversion. Similar to hydrolysis and amidation, this reaction is expected to be facilitated by the electron-withdrawing 1,2,3-triazole ring.
Logical Relationship of Reactivity
The reactivity of heterocyclic esters in nucleophilic acyl substitution can be conceptually linked to the electronic properties of the heterocyclic ring.
Caption: Relationship between the electronic nature of the heterocycle and ester reactivity.
Conclusion
References
Validation of a Synthetic Route for Novel Triazole Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of these analogues, offering a reliable and efficient route to 1,4-disubstituted triazoles.[1][2] However, the validation of a specific synthetic route requires a thorough comparison with viable alternatives.
This guide provides an objective comparison between the well-established CuAAC reaction and an alternative method, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). The RuAAC route offers access to the regioisomeric 1,5-disubstituted 1,2,3-triazoles, which can be critical for structure-activity relationship (SAR) studies in drug discovery.[1][3] We will use the synthesis of a model novel bioactive triazole analogue to provide supporting experimental data for a comprehensive evaluation of these two synthetic pathways.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of a model 1-benzyl-4-phenyl-1,2,3-triazole via both CuAAC and a comparable 1,5-disubstituted analogue via RuAAC.
| Parameter | Route 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Route 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product | 1-Benzyl-4-phenyl-1,2,3-triazole | 1-Benzyl-5-phenyl-1,2,3-triazole |
| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted |
| Catalyst | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI) | Ruthenium(II) complex (e.g., CpRuCl(PPh₃)₂, [CpRuCl]₄)[4][5] |
| Typical Yield | 70-95% | 85-95%[6] |
| Reaction Temperature | Room Temperature to 80°C | Room Temperature to 110°C[4][7] |
| Reaction Time | 1 - 24 hours | 0.5 - 15 hours[6] |
| Solvent | t-BuOH/H₂O, THF, DMF | Toluene, Benzene, DMF[7] |
| Purity (post-chromatography) | >95% | >95% |
Experimental Protocols
Detailed methodologies for the synthesis of the model triazole analogues are provided below.
Route 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from the general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL), add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-benzyl-4-phenyl-1,2,3-triazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Route 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is adapted from the general procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[4][6]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) (Cp*RuCl(PPh₃)₂) or Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)[6]
-
Toluene or Dichloroethane (DCE)[6]
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in toluene or DCE (10 mL).[6]
-
Add the ruthenium catalyst, Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%), to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by TLC.[7]
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure 1-benzyl-5-phenyl-1,2,3-triazole.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Comparison of CuAAC and RuAAC synthetic routes for triazole analogues.
Caption: General experimental workflow for triazole synthesis and validation.
Caption: Decision-making process for selecting a synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Bioisosteric Replacement of Carboxylic Acids with 1,2,3-Triazole-4-carboxylate: A Comparative Guide
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. One widely employed strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, leading to improved biological activity, metabolic stability, or reduced toxicity. This guide provides a comparative analysis of the 1,2,3-triazole-4-carboxylate moiety as a bioisostere for the carboxylic acid functional group, a common pharmacophore in numerous drug candidates.
The 1,2,3-triazole ring system has emerged as a versatile scaffold in medicinal chemistry due to its unique electronic properties, metabolic stability, and synthetic accessibility, particularly through "click chemistry."[1][2] When substituted with a carboxylate group at the 4-position, it can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid, while offering distinct advantages in terms of its steric and electronic profile.
Performance Comparison: 1,2,3-Triazole-4-Carboxylate vs. Carboxylic Acid
The decision to replace a carboxylic acid with a 1,2,3-triazole-4-carboxylate bioisostere is often driven by the need to modulate a compound's acidity, improve its metabolic stability, and enhance its target-binding interactions. The following tables summarize quantitative data from studies where this bioisosteric replacement was investigated.
Biological Activity
The bioisosteric replacement of a carboxylic acid with a 1,2,3-triazole-4-carboxylate can lead to a range of effects on biological activity, from a slight decrease to a significant improvement, depending on the specific target and the overall molecular structure.
| Compound/Analog | Target | Key Bioisosteric Replacement | IC50/EC50/Ki | Reference |
| Glutamic Acid Analog | AMPA Receptor | Carboxylic Acid -> 4-Hydroxy-1,2,3-triazole | Ki = 0.8 µM | [1] |
| GABA Analog | GABA-A Receptor | Carboxylic Acid -> 4-Hydroxy-1,2,3-triazole | Ki > 100 µM (unsubstituted) | [3] |
| GABA Analog with N-substituent | GABA-A Receptor | Carboxylic Acid -> N-substituted 4-hydroxy-1,2,3-triazole | Ki = 1.2 µM | [3] |
Physicochemical Properties
A key advantage of using the 1,2,3-triazole-4-carboxylate moiety is the ability to fine-tune the acidity (pKa) and lipophilicity (logP) of a molecule, which can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile.
| Moiety | pKa | logP | Key Features | Reference |
| Carboxylic Acid | ~4-5 | Variable | Strong acid, potential for high plasma protein binding | [4] |
| 1,2,3-Triazole-4-carboxylic acid | ~3-4 | Generally lower than corresponding carboxylic acid | Lower pKa, potential for altered solubility and permeability | [5] |
| 4-Hydroxy-1,2,3-triazole | ~6-7 | Variable | Can act as a non-classical bioisostere, weaker acid | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of compounds featuring the 1,2,3-triazole-4-carboxylate moiety.
General Procedure for the Synthesis of 1,2,3-Triazole-4-carboxylates via Click Chemistry
This protocol describes a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring.
Materials:
-
Substituted alkyne (1.0 eq)
-
Substituted azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., t-BuOH/H2O, DMF)
Procedure:
-
Dissolve the substituted alkyne and substituted azide in the chosen solvent system.
-
Add copper(II) sulfate pentahydrate and sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole-4-carboxylate.[6]
In Vitro Biological Assay: GABA-A Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.
Materials:
-
Rat cortical membranes
-
[3H]Muscimol (radioligand)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
GABA (for non-specific binding determination)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the rat cortical membranes, [3H]muscimol, and either the test compound, buffer (for total binding), or excess GABA (for non-specific binding).
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.[3]
Visualizing the Rationale: Experimental Workflow and Signaling Pathways
To better understand the context of these bioisosteric replacement studies, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: A generalized experimental workflow for the synthesis and evaluation of 1,2,3-triazole-4-carboxylate analogs.
Caption: Simplified schematic of GABA-A receptor signaling, a target for 1,2,3-triazole-based bioisosteres.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Methyl 5-Methyl-1H-1,2,3-Triazole-4-Carboxylate: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate was found. The following disposal procedures are based on general guidelines for chemical waste and information from SDSs of structurally similar triazole derivatives. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar triazole compounds, this substance may cause skin, eye, and respiratory irritation[1][2].
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Skin and Body | Lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Prevents inhalation of potentially harmful dust or vapors. |
Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or vapors[1][3]. Ensure that an eyewash station and safety shower are readily accessible[3].
Step-by-Step Disposal Procedure
The primary method for the disposal of chemical waste like this compound is through an approved hazardous waste disposal program[4][5]. Do not dispose of this chemical in regular trash or down the sewer system[4][6].
-
Waste Identification and Classification:
-
Waste Collection and Segregation:
-
Collect waste in a designated, compatible, and properly sealed container[5][8]. Plastic containers are often preferred over glass to minimize the risk of breakage[4].
-
Do not mix this waste with other waste streams to avoid potentially hazardous reactions[5][9]. Incompatible materials for similar compounds include strong oxidizing agents, strong acids, and strong bases[1][3].
-
Keep the original container for waste collection if possible[9].
-
-
Labeling of Hazardous Waste:
-
Label the waste container clearly with a hazardous waste tag as soon as waste is added[7].
-
The label must include the full chemical name: "this compound". Avoid abbreviations or chemical formulas[4].
-
Include the quantity of the waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information[4].
-
Mark the appropriate hazard pictograms (e.g., irritant) on the label[4].
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent[7][8].
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste[7][8].
-
After triple-rinsing and allowing it to air dry, the container can typically be disposed of in the regular trash, with labels defaced[7][8]. Confirm this procedure with your EHS department.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Disclaimer: An exact Safety Data Sheet (SDS) for methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate was not located. The following guidance is based on the safety data for structurally similar compounds, including various triazole and carboxylate derivatives. Researchers should always conduct a thorough risk assessment before handling any chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to present the following hazards.[1][2][3][4]
| Hazard Statement | GHS Hazard Category |
| H315: Causes skin irritation | Skin Irritation, Cat. 2 |
| H319: Causes serious eye irritation | Eye Irritation, Cat. 2A |
| H335: May cause respiratory irritation | STOT Single Exp., Cat. 3 |
Signal Word: Warning
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[1][5][6][7]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used if there is a risk of splashing.[1][5][6] |
| Skin and Body Protection | A laboratory coat must be worn at all times. Chemically resistant gloves (e.g., nitrile or neoprene) are required. Double-gloving is advisable.[1][5][6] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for both safety and environmental protection.
Handling and Storage:
-
Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][5] Eyewash stations and safety showers must be readily accessible.[1]
-
Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[5] Prevent the formation of dust and aerosols. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.
Spill and Disposal Plan:
-
Spill Containment: Evacuate non-essential personnel. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[1]
-
Waste Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Experimental Protocols: Step-by-Step Chemical Handling
-
Preparation: Before handling, ensure you are in a designated area, preferably a chemical fume hood. Confirm that an eyewash station and safety shower are accessible.
-
Donning PPE: Put on a lab coat, followed by safety goggles and/or a face shield. Finally, don two pairs of nitrile gloves.
-
Handling the Chemical: Carefully weigh and transfer the compound, minimizing the creation of dust.
-
Post-Handling: After use, tightly seal the container.
-
Doffing PPE: Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials, including gloves and any cleaning materials, in the designated hazardous waste container.
PPE Workflow for Handling this compound
A flowchart illustrating the procedural steps for donning, using, and doffing PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Methyl 1,2,3-Triazole-4-carboxylate - Safety Data Sheet [chemicalbook.com]
- 4. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ehs.ncsu.edu [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


